molecular formula C4H8FN B12852225 (R)-2-(Fluoromethyl)azetidine

(R)-2-(Fluoromethyl)azetidine

Cat. No.: B12852225
M. Wt: 89.11 g/mol
InChI Key: FJEHOKRORRMMCC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Fluoromethyl)azetidine is a chiral, four-membered nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery. Azetidines are increasingly valued as saturated scaffolds that can improve the pharmacokinetic properties of drug candidates, often offering advantages over their five- and six-membered ring counterparts . The incorporation of a fluoromethyl group at the stereogenic center is a strategically important modification. Fluorine atoms and fluorinated groups are widely used in lead optimization to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and membrane permeability . Furthermore, the presence of an electronegative fluorine atom in close proximity to the basic nitrogen of the azetidine ring can significantly modulate the amine's pKa, which may help reduce off-target effects associated with highly basic amines . This specific (R)-configured enantiomer is particularly valuable for constructing chiral molecules and probing stereospecific interactions with biological targets. As such, (R)-2-(Fluoromethyl)azetidine serves as a versatile building block for the synthesis of novel bioactive compounds . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2R)-2-(fluoromethyl)azetidine

InChI

InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m1/s1

InChI Key

FJEHOKRORRMMCC-SCSAIBSYSA-N

Isomeric SMILES

C1CN[C@H]1CF

Canonical SMILES

C1CNC1CF

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Identity, Synthesis, and Medicinal Applications of (R)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, metabolically stable motifs is paramount for optimizing lead scaffolds. The azetidine ring, particularly when functionalized with a fluoromethyl group, serves as an exceptional bioisostere for larger, more lipophilic amines. This technical guide provides an in-depth analysis of (R)-2-(Fluoromethyl)azetidine , establishing its precise Chemical Abstracts Service (CAS) registry data, detailing field-proven synthetic methodologies, and explaining the causality behind its utility in pharmacokinetic optimization.

Chemical Identity and CAS Registry Analysis

The identification of small chiral building blocks often suffers from nomenclature ambiguity across commercial vendor catalogs, particularly regarding salt forms versus free bases. Handling the free base of (R)-2-(Fluoromethyl)azetidine is practically challenging due to its volatility and susceptibility to ring-opening degradation. Consequently, it is predominantly isolated, stored, and cataloged as a trifluoroacetate (TFA) or hydrochloride (HCl) salt.

The CAS registry numbers vary strictly based on the counterion and the stereochemistry of the C2 position.

Quantitative Chemical Identity Summary
Compound NameStereochemistrySalt FormCAS NumberMolecular FormulaMolecular Weight
(R)-2-(Fluoromethyl)azetidine TFA (R)Trifluoroacetate2173637-39-1 C₄H₈FN • C₂HF₃O₂203.14 g/mol
(S)-2-(Fluoromethyl)azetidine TFA (S)Trifluoroacetate2173637-40-4 C₄H₈FN • C₂HF₃O₂203.14 g/mol
(S)-2-(Fluoromethyl)azetidine HCl (S)Hydrochloride791614-73-8 C₄H₈FN • HCl125.57 g/mol
2-(Fluoromethyl)azetidine HCl RacemicHydrochloride1638768-86-1 C₄H₈FN • HCl125.57 g/mol

Expertise Note: In commercial sourcing databases, CAS 2173637-39-1 is frequently listed simply under the base name "(R)-2-(Fluoromethyl)azetidine"[1]. However, rigorous analytical validation and authoritative chemical registries confirm this CAS corresponds specifically to the 2,2,2-trifluoroacetate salt[2][3]. The racemic hydrochloride variant is registered under CAS 1638768-86-1[4].

Mechanistic Significance in Drug Design

Why do drug development professionals actively select fluoromethylated azetidines over standard cyclic amines (like pyrrolidines or piperidines)? The causality lies in three interconnected physicochemical phenomena:

  • pKa Modulation via the -I Effect: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent azetidine nitrogen (typically from ~10.5 down to ~8.5). A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), directly driving enhanced passive membrane permeability.

  • Metabolic Shielding: The C-F bond is significantly stronger than a C-H bond. Placing it on a primary carbon adjacent to the amine sterically and electronically blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes or monoamine oxidases) at that specific metabolic soft spot.

  • Conformational Restriction: The strained 4-membered azetidine ring restricts the spatial orientation of the nitrogen lone pair and the fluoromethyl vector, locking the molecule into a predictable pharmacophore geometry that minimizes entropic penalty upon target binding.

PK_Optimization Lead Amine Lead Compound Azetidine Azetidine Ring Incorporation Lead->Azetidine Conformational Restriction Fluoro Fluoromethyl Addition Azetidine->Fluoro pKa Lower Amine pKa (-I Effect) Fluoro->pKa Metab Steric/Electronic Shielding Fluoro->Metab Perm Enhanced Passive Permeability pKa->Perm HalfLife Increased Metabolic Half-Life Metab->HalfLife

Caption: Logical flow of pharmacokinetic optimization utilizing (R)-2-(Fluoromethyl)azetidine.

Synthetic Methodology & Workflow

To ensure reproducibility and trustworthiness, the synthetic protocol must be treated as a self-validating system. The synthesis of (R)-2-(Fluoromethyl)azetidine typically begins with a chiral pool precursor to strictly maintain enantiomeric purity, avoiding late-stage chiral resolution.

Step-by-Step Experimental Protocol

Phase 1: Protection and Reduction

  • N-Protection: React (R)-azetidine-2-carboxylic acid with Di-tert-butyl dicarbonate (Boc₂O) in a biphasic mixture of THF/H₂O using NaHCO₃ as a base.

    • Causality: The Boc group shields the secondary amine, preventing it from acting as a nucleophile or coordinating with reagents in subsequent reduction and fluorination steps.

  • Reduction: Treat the N-Boc-(R)-azetidine-2-carboxylic acid with Borane-Tetrahydrofuran (BH₃·THF) complex at 0 °C, gradually warming to room temperature.

    • Causality: BH₃ selectively reduces the carboxylic acid to the corresponding primary alcohol without reducing the Boc carbonyl, yielding tert-butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate.

Phase 2: Deoxofluorination 3. Fluorination: Dissolve the alcohol intermediate in anhydrous dichloromethane (DCM). Cool strictly to -78 °C under an inert Argon atmosphere. Dropwise, add Diethylaminosulfur trifluoride (DAST).

  • Causality: DAST converts the primary alcohol to a primary fluoride via an SN2-like mechanism. Maintaining -78 °C is critical; higher temperatures provide the activation energy required for ring expansion (forming pyrrolidines) or elimination side reactions common in strained azetidine systems.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ at -78 °C before warming to room temperature. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Phase 3: Deprotection and Salt Formation 5. Boc Cleavage: Dissolve the purified fluorinated intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 equivalents) at 0 °C and stir for 2 hours.

  • Causality: TFA cleanly cleaves the Boc protecting group under mildly acidic conditions that do not disturb the C-F bond.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate out the final product as the trifluoroacetate salt (CAS: 2173637-39-1)[2].

Synthetic_Workflow SM (R)-Azetidine-2-carboxylic acid (Chiral Pool) Step1 1. Boc2O, NaHCO3 (N-Protection) SM->Step1 Step2 2. BH3·THF, 0°C to RT (Reduction) Step1->Step2 Int1 N-Boc-(R)-2-(hydroxymethyl)azetidine Step2->Int1 Step3 3. DAST, DCM, -78°C (Deoxofluorination) Int1->Step3 Int2 N-Boc-(R)-2-(fluoromethyl)azetidine Step3->Int2 Step4 4. TFA, DCM, 0°C (Deprotection & Salt Formation) Int2->Step4 Product (R)-2-(Fluoromethyl)azetidine TFA CAS: 2173637-39-1 Step4->Product

Caption: Step-by-step synthetic workflow for (R)-2-(Fluoromethyl)azetidine TFA from chiral pool precursors.

Analytical Characterization & Validation

To guarantee the integrity of the synthesized building block before integration into a high-value active pharmaceutical ingredient (API), the following self-validating analytical checks are mandatory:

  • ¹⁹F NMR Spectroscopy: This is the primary validation step. The fluorine atom must appear as a distinct multiplet (typically a doublet of triplets due to geminal and vicinal proton coupling) around -220 to -230 ppm (relative to CFCl₃). The presence of a single fluorine environment confirms successful monofluorination and the absence of ring-opened fluorinated byproducts.

  • Chiral HPLC: The DAST fluorination is highly reactive. To confirm that the stereocenter at the C2 position did not undergo racemization, the N-Boc protected intermediate must be run against a racemic standard on a chiral stationary phase (e.g., Chiralpak AD-H). An enantiomeric excess (ee) of >98% validates the chiral integrity of the (R)-enantiomer.

References

  • NextSDS Database - 2-(fluoromethyl)azetidine hydrochloride — Chemical Substance Information. (Validates racemic HCl CAS 1638768-86-1). Available at:[Link]

  • AccelaChem - (S)-2-(Fluoromethyl)azetidine Trifluoroacetate Catalog. (Validates (S)-enantiomer TFA CAS 2173637-40-4). Available at:[Link]

Sources

Comprehensive Toxicity and Safety Data Guide for (R)-2-(Fluoromethyl)azetidine: Protocols for Safe Handling and Experimental Integration

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(Fluoromethyl)azetidine has emerged as a highly privileged chiral building block in modern drug discovery. The strategic combination of a conformationally restricted azetidine ring with a highly electronegative fluoromethyl group provides medicinal chemists with a powerful tool to modulate pharmacokinetic properties. However, as a reactive secondary amine, this compound presents specific acute toxicity and irritant hazards. This technical whitepaper synthesizes the Safety Data Sheet (SDS) profile of (R)-2-(Fluoromethyl)azetidine with mechanistic toxicological insights, providing researchers with self-validating experimental protocols for safe and effective laboratory integration.

Physicochemical Causality: Why Fluorine and Azetidine?

The structural design of (R)-2-(Fluoromethyl)azetidine is driven by precise physicochemical causality. The azetidine ring acts as a rigid bioisostere for larger heterocycles (such as piperidines), introducing three-dimensionality and conformational restriction while minimizing the addition of molecular weight [1].

The strategic placement of the fluorine atom adjacent to the nitrogen is not arbitrary. Fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a strong inductive electron-withdrawing effect on the azetidine nitrogen [2]. This effect lowers the basicity (pKa) of the amine, ensuring that a greater fraction of the molecule remains unprotonated at physiological pH (7.4). Consequently, this modification enhances the lipophilicity (LogD), improves passive membrane permeability, and increases the metabolic stability of the resulting drug candidate [3].

Toxicological Profile and Hazard Assessment (SDS)

Despite its immense utility, (R)-2-(Fluoromethyl)azetidine—typically handled as a hydrochloride or trifluoroacetate salt—is a reactive compound that requires strict adherence to safety protocols. Standardized chemical safety databases classify the generic and enantiomeric forms of this substance under several critical Global Harmonized System (GHS) hazard categories [4].

Table 1: Summary of GHS Hazard Statements and Precautionary Measures

GHS ClassificationCategoryHazard CodeToxicological DescriptionRequired Precautionary Measures
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Handle within a certified fume hood; utilize nitrile gloves and lab coat.
Skin Irritation Category 2H315Causes localized skin irritation and lipid bilayer disruption.Wear appropriate PPE; wash exposed skin immediately with copious water.
Eye Irritation Category 2AH319Causes serious eye irritation; potential for corneal damage.Mandate safety goggles; ensure proximity to an emergency eyewash station.
STOT SE Category 3H336May cause drowsiness, dizziness, or respiratory tract irritation.Avoid inhalation of dust/vapors; maintain robust laboratory ventilation.

Mechanistic Toxicology: Cellular Stress Pathways

Understanding the causality behind the toxicity of (R)-2-(Fluoromethyl)azetidine is crucial for safe handling. When biological tissues are exposed to high concentrations of reactive fluorinated amines, the primary mechanism of toxicity is localized membrane disruption. The lipophilic nature of the fluoromethyl group allows the molecule to partition into cellular lipid bilayers, where the basic amine disrupts local pH gradients.

This biochemical disruption triggers the generation of Reactive Oxygen Species (ROS) and localized oxidative stress. To maintain cellular homeostasis, the Mitogen-Activated Protein Kinase (MAPK) signal transduction pathway is activated. However, if the exposure exceeds the cellular buffering capacity, the pathway initiates apoptosis.

CellularStress A Exposure to (R)-2-(Fluoromethyl)azetidine B Membrane Interaction & Local Irritation A->B Contact C ROS Generation & Oxidative Stress B->C Disruption D MAPK Pathway Activation C->D Signal Transduction E Cellular Apoptosis (High Dose) D->E Threshold Exceeded

Cellular stress response pathway induced by amine-mediated local irritation.

Self-Validating Experimental Protocols

To ensure scientific integrity, all handling and assay protocols must be designed as self-validating systems. The following methodologies provide step-by-step guidance for integrating this building block into laboratory workflows.

Protocol A: Inert Handling and Stock Solution Preparation

Objective: To prepare a 100 mM stock solution while mitigating degradation and exposure risks. Causality & Validation: (R)-2-(Fluoromethyl)azetidine salts are highly hygroscopic. Preparing the stock in anhydrous Dimethyl Sulfoxide (DMSO) ensures complete dissolution of the crystal lattice while preventing water-induced degradation. The system is self-validating by utilizing immediate LC-MS purity verification to confirm the stock's integrity before downstream use.

  • Equilibration: Equilibrate the sealed vial of (R)-2-(Fluoromethyl)azetidine to room temperature within a desiccator to prevent atmospheric condensation.

  • Containment: Transfer the vial to a Class II biological safety cabinet or an inert glovebox.

  • Measurement: Weigh the required mass (e.g., 10.0 mg) using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in the calculated volume of anhydrous DMSO to achieve a 100 mM concentration. (Causality: DMSO is chosen for its superior solvation properties and compatibility with aqueous cell culture media at low final concentrations).

  • Storage: Aliquot the solution into amber glass vials to prevent photodegradation and store at -20°C.

Protocol B: In Vitro Cytotoxicity Validation (MTT/CellTiter-Glo)

Objective: To establish the maximum non-toxic concentration (safety threshold) for cellular assays. Causality & Validation: Before evaluating the pharmacological efficacy of a compound synthesized from this building block, baseline toxicity must be established. This protocol uses a vehicle control (DMSO only) to self-validate the baseline viability. If the vehicle control shows toxicity, the assay is invalid.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Gradient Preparation: Perform a serial dilution of the (R)-2-(Fluoromethyl)azetidine stock in culture media to generate a concentration gradient (0.1 µM to 1000 µM). Ensure the final DMSO concentration remains constant (≤0.1%) across all wells.

  • Application: Apply the compound dilutions to the cells. Include a vehicle-only control (0.1% DMSO) and a positive control for cell death (e.g., Puromycin).

  • Incubation: Incubate the treated plates for 24 to 48 hours.

  • Quantification: Add the viability reagent (MTT or CellTiter-Glo) and measure absorbance or luminescence using a microplate reader.

  • Analysis: Calculate the IC₅₀ using non-linear regression. (Causality: The IC₅₀ dictates the upper limit of the therapeutic window, ensuring subsequent functional assays measure true target engagement rather than artifactual cell death).

CytotoxicityWorkflow Step1 Compound Solubilization (in DMSO) Step2 Serial Dilution (0.1 - 1000 µM) Step1->Step2 Step3 Cell Incubation (HEK293, 24-48h) Step2->Step3 Step4 Viability Assay (MTT/CellTiter-Glo) Step3->Step4 Step5 IC50 Calculation & Safety Threshold Step4->Step5

Step-by-step experimental workflow for in vitro cytotoxicity validation.

References

  • Title: 2-(fluoromethyl)azetidine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Fluorine in medicinal chemistry (PMID: 15122635) Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Engineering Targeted Protein Degradation: The Mechanism of Action of (R)-2-(Fluoromethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Targeted Protein Degradation Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Evolution of the SERD Pharmacophore

The development of Selective Estrogen Receptor Degraders (SERDs) represents a paradigm shift in overcoming endocrine-resistant breast cancers, particularly those harboring ESR1 mutations. While first-generation SERDs like fulvestrant validated the clinical utility of degrading the Estrogen Receptor alpha (ER-α), their poor physicochemical properties necessitated the engineering of orally bioavailable alternatives[1].

Through rigorous structure-activity relationship (SAR) optimization, the (R)-2-(fluoromethyl)azetidine moiety emerged as a best-in-class basic side chain for non-steroidal SERDs[2]. When appended to a high-affinity core (such as a bis-phenol chromene), this specific derivative acts as a steric wedge that not only antagonizes receptor function but actively drives the receptor into the Ubiquitin-Proteasome System (UPS) for destruction[3]. This whitepaper deconstructs the stereoelectronic rationale, the molecular mechanism of action (MoA), and the self-validating experimental workflows required to quantify the efficacy of these advanced derivatives.

Structural Rationale: Why (R)-2-(Fluoromethyl)azetidine?

The transition from standard basic amines (e.g., pyrrolidine or piperidine) to a fluorinated azetidine ring is not arbitrary; it is a calculated manipulation of molecular geometry and electronics designed to maximize protein degradation[1][3].

  • Azetidine Ring Strain & Trajectory: The four-membered azetidine ring possesses a specific puckered conformation. This rigidity optimally projects the basic nitrogen and the attached side chain out of the ligand-binding pocket (LBP) of ER-α at a precise vector, creating a severe steric clash with the receptor's Helix 12 (h12)[3].

  • Stereoelectronic Effects of Fluorine: The substitution of a monofluoromethyl group enhances the lipophilicity and metabolic stability of the molecule[4]. More importantly, the highly electronegative fluorine atom engages in specific multipolar interactions with the receptor surface.

  • Stereochemical Precision: The (R)-enantiomer is critical. It precisely directs the fluorine atom to maximize hydrophobic interactions and disrupt the active conformation of the receptor, driving ER-α degradation efficacy from 89% (seen in methylpyrrolidine analogs) to an optimal 97-98%[1][2].

Mechanism of Action: Driving Proteasomal Destruction

The MoA of (R)-2-(fluoromethyl)azetidine derivatives (exemplified by the clinical candidate GDC-0927) is a multi-step cascade that transitions the drug from a simple competitive antagonist to a targeted degrader[5][6].

  • High-Affinity Target Engagement: The core scaffold binds to the ER-α LBP with sub-nanomolar affinity, displacing endogenous 17β-estradiol (E2)[3].

  • Helix 12 (h12) Displacement: The (R)-2-(fluoromethyl)azetidine tail protrudes from the binding pocket. This basic extension acts as a physical barrier, preventing h12 from folding over the binding pocket into the "agonist" conformation. Consequently, the Activation Function-2 (AF-2) cleft is destroyed, completely blocking the recruitment of transcriptional co-activators[3][7].

  • Nuclear Immobilization: The derivative induces a unique conformational state that immobilizes ER-α within the nuclear matrix, severely limiting its mobility and preventing it from accessing chromatin estrogen response elements (EREs)[7].

  • Hydrophobic Tagging & UPS Recruitment: The unnatural, displaced conformation of h12 exposes highly hydrophobic patches on the surface of ER-α. This acts as a degradation signal (degron), recruiting E3 ubiquitin ligases. The receptor is subsequently polyubiquitinated and shuttled to the 26S proteasome for rapid degradation[3][7].

MoA SERD (R)-2-(Fluoromethyl)azetidine Derivative Binding ER ER-α Ligand Binding Domain Engagement SERD->ER H12 Helix 12 (h12) Steric Displacement ER->H12 Vectorial Projection Immobilization Nuclear Immobilization & Chromatin Exclusion H12->Immobilization Ubiquitin E3 Ligase Recruitment & Polyubiquitination H12->Ubiquitin Hydrophobic Exposure Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome

Fig 1: Mechanism of ER-α degradation by (R)-2-(Fluoromethyl)azetidine derivatives via the UPS.

Quantitative SAR Data Analysis

The superiority of the (R)-2-(fluoromethyl)azetidine moiety is evident when comparing the degradation efficacy and anti-proliferative activity of various side-chain substitutions on the same chromene core. The data below summarizes the optimization leading to GDC-0927[1][2][3].

Side-Chain SubstitutionER-α Degradation Efficacy (%)MCF-7 Proliferation IC₅₀ (nM)Mechanistic Outcome
Piperidine< 70%> 1.0Suboptimal h12 clash; poor degradation.
Methylpyrrolidine89%< 0.5Good antagonism, incomplete degradation.
(R)-2-(Fluoromethyl)azetidine 97 - 98% 0.1 Maximal h12 displacement; robust degradation.
Fulvestrant (Control)100% (Normalized)~0.2Benchmark SERD; poor oral bioavailability.

Note: Degradation efficacy is measured via In-Cell Western assay in MCF-7 cells relative to vehicle control.

Self-Validating Experimental Methodologies

To accurately quantify the mechanism of action of these derivatives, researchers must employ self-validating assay systems. As a Senior Application Scientist, I mandate the inclusion of mechanistic controls (e.g., proteasome inhibitors) to prove causality rather than mere correlation.

Protocol 1: In-Cell Western (ICW) Assay for Proteasome-Dependent Degradation

Causality Check: Traditional Western blots require cell lysis, which can introduce artifacts regarding nuclear receptor solubility. ICW allows for the high-throughput, quantitative measurement of endogenous ER-α in its native cellular context[1].

Step-by-Step Workflow:

  • Cell Seeding & Starvation: Seed MCF-7 breast cancer cells in 96-well plates. After 24 hours, wash and culture in phenol red-free media supplemented with charcoal-stripped FBS for 3 days. Rationale: Removes endogenous estrogens that could outcompete the derivative or alter baseline ER-α levels.

  • Mechanistic Control Pre-treatment: Treat designated control wells with 10 µM MG132 (a 26S proteasome inhibitor) for 1 hour prior to compound addition. Rationale: If the derivative reduces ER-α levels, but MG132 rescues this reduction, it definitively proves the MoA is proteasome-dependent[7].

  • Compound Treatment: Dose cells with a serial dilution of the (R)-2-(fluoromethyl)azetidine derivative (e.g., 10 pM to 1 µM) for 24 hours. Include DMSO (vehicle) and Fulvestrant (1 µM) as negative and positive controls, respectively.

  • Fixation & Permeabilization: Fix cells in situ with 4% paraformaldehyde (PFA) for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS.

  • Target & Loading Control Staining: Block cells, then incubate simultaneously with primary antibodies against ER-α (target) and GAPDH (loading control). Rationale: Multiplexing with GAPDH ensures that observed ER-α reduction is due to targeted degradation, not general cytotoxicity or well-to-well seeding variations.

  • Detection: Wash and incubate with near-infrared (IR) fluorescent secondary antibodies (e.g., 800CW for ER-α, 680RD for GAPDH).

  • Quantification: Image plates using a LI-COR Odyssey scanner. Normalize the 800 nm signal to the 680 nm signal to calculate the precise percentage of ER-α degradation.

ICW Seed Seed MCF-7 Cells (Estrogen-depleted) Treat Compound Treatment (+/- MG132 Control) Seed->Treat Fix Fixation & Permeabilization (4% PFA / Triton X-100) Treat->Fix Primary Primary Antibodies (Anti-ER-α + Anti-GAPDH) Fix->Primary Secondary Near-IR Secondary Antibodies Primary->Secondary Read Quantitative Imaging (LI-COR Odyssey) Secondary->Read

Fig 2: Self-validating In-Cell Western workflow for quantifying proteasome-dependent degradation.

Protocol 2: Phenotypic Validation via Proliferation Assay

To link molecular degradation to therapeutic efficacy, a proliferation assay must be conducted under estrogen-stimulated conditions[1].

  • Seed MCF-7 cells in estrogen-depleted media as described above.

  • Stimulate cells with 10 pM 17β-estradiol (E2) to drive ER-dependent proliferation.

  • Concurrently treat with a dose-titration of the (R)-2-(fluoromethyl)azetidine derivative.

  • Incubate for 6 days, replacing media and compounds on day 3.

  • Measure cell viability using CellTiter-Glo (luminescent ATP quantification). Calculate the IC₅₀ to confirm that the degradation efficacy directly correlates with the suppression of tumor cell proliferation.

References

  • An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer. PMC.[Link]

  • Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. PMC.[Link]

  • SERDs: A Case Study in Targeted Protein Degradation. RSC Publishing.[Link]

  • Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status. Dove Medical Press.[Link]

  • Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ResearchGate.[Link]

  • Next-Generation ERα Inhibitors for Endocrine-Resistant ER+ Breast Cancer. Oxford Academic.[Link]

Sources

A Technical Guide to the Storage and Handling of (R)-2-(Fluoromethyl)azetidine for Research and Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (R)-2-(Fluoromethyl)azetidine is a significant building block in modern medicinal chemistry. As a fluorinated, four-membered nitrogen-containing heterocycle, it combines the desirable pharmacokinetic properties imparted by fluorine with the unique conformational constraints of a strained azetidine ring.[1] The introduction of a fluoromethyl group can lower the basicity of the nitrogen atom, potentially reducing off-target effects, while enhancing metabolic stability. However, the inherent ring strain and the reactivity of the fluorinated side chain necessitate rigorous and well-understood storage and handling protocols to ensure compound integrity, experimental reproducibility, and operator safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals working with this valuable synthetic intermediate.

Section 1: Core Chemical Properties and Stability Considerations

The safe handling and effective storage of (R)-2-(Fluoromethyl)azetidine begin with a fundamental understanding of its structure. The molecule's behavior is dominated by two key features:

  • The Azetidine Ring: This four-membered ring possesses significant angular strain, making it susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or certain nucleophiles.[1][2] While more stable than its three-membered aziridine counterpart, this inherent reactivity is a primary concern for long-term stability.[1]

  • The (R)-Fluoromethyl Group: The stereochemistry is critical for its intended biological activity.[3] The electron-withdrawing nature of the fluorine atom influences the electron density of the entire molecule and can render the fluoromethyl group electrophilic.[3]

These features dictate a proactive strategy to prevent degradation, which can manifest as polymerization, ring-opening, or side reactions with atmospheric components.

PropertyDataSource
Chemical Name (R)-2-(Fluoromethyl)azetidine-
Synonym(s) (R)-2-(Fluoromethyl)azetidine-
Molecular Formula C₄H₈FN[3]
CAS Number 2173637-39-1[3]
Primary Hazards Based on analogous compounds: Potential for skin/eye irritation, harmful if swallowed, potential flammability.[4][5]
Incompatibilities Strong oxidizing agents, strong acids, heat, sources of ignition.[3][5][6][7][8]

Section 2: Long-Term Storage Protocols

The primary objective of a long-term storage protocol is to maintain the chemical and stereochemical integrity of the compound. The following conditions are recommended based on the compound's structural liabilities.

ParameterRecommendationRationale (The "Why")
Temperature 2–8 °C (Refrigerated)Low temperatures are essential to slow the rate of potential degradation pathways, such as polymerization or slow ring-opening, which are catalyzed by the inherent strain of the azetidine ring.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen) Azetidine derivatives can be sensitive to air and moisture.[5][7] An inert atmosphere prevents hydrolysis and reactions with atmospheric CO₂, which could otherwise lead to compound degradation.[9]
Container Tightly-sealed, amber glass vial with a PTFE-lined cap.The container must be robustly sealed to maintain the inert atmosphere and prevent moisture ingress.[6] Amber glass protects against potential light-induced reactions. Containers should always be kept upright.
Light Store in the dark. To prevent any potential photochemical degradation pathways. Many complex organic molecules exhibit light sensitivity.
Segregation Store away from strong acids and oxidizing agents.Strong acids can catalyze the cleavage of the strained azetidine ring.[5][7] Strong oxidizing agents present a general reactivity hazard with amine-containing heterocycles.[3][8]

Section 3: Safe Handling Procedures

A systematic workflow is critical to mitigate exposure risks and prevent contamination or degradation of the material during handling.

Overall Handling Workflow

The following diagram outlines the critical steps from receiving the compound to its final use or disposal.

G cluster_storage Storage & Prep cluster_use Experimental Use cluster_disposal Cleanup & Disposal Receiving Receiving & Inspection Storage Log & Transfer to 2-8°C Inert Storage Receiving->Storage Intact Seal Equilibration Equilibrate to RT in Desiccator Storage->Equilibration Before Use Weighing Aliquot/Weigh in Fume Hood Equilibration->Weighing Solubilization Prepare Solution Weighing->Solubilization Decontamination Decontaminate Glassware & Surfaces Weighing->Decontamination Reaction Use in Experiment Solubilization->Reaction Reaction->Decontamination Waste Dispose of Waste (Liquid & Solid) Decontamination->Waste G cluster_small Small Spill (<1g, Contained in Fume Hood) cluster_large Large Spill (>1g or Outside Containment) Spill Spill Occurs Absorb Cover with Inert Absorbent Material (e.g., vermiculite, sand) Spill->Absorb Small Evacuate Alert Personnel & Evacuate Immediate Area Spill->Evacuate Large Collect Collect into Sealable Hazardous Waste Container Absorb->Collect Clean Decontaminate Area Collect->Clean Notify Notify EH&S or Emergency Response Team Evacuate->Notify Secure Restrict Access to Area Notify->Secure

Sources

Methodological & Application

Application Note: Strategic Integration of (R)-2-(Fluoromethyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Selective Estrogen Receptor Degraders (SERDs), Ketohexokinase (KHK) Inhibitors, Physicochemical Modulation

Introduction & Mechanistic Rationale

The incorporation of small, strained, fluorine-containing heterocycles has revolutionized modern drug discovery. Among these, (R)-2-(Fluoromethyl)azetidine has emerged as a highly privileged building block. Unlike traditional pyrrolidine or piperidine rings, the four-membered azetidine ring provides a unique, rigid spatial vector that alters the trajectory of attached substituents.

The Causality of Experimental Choice: Why choose (R)-2-(Fluoromethyl)azetidine over its non-fluorinated or larger-ring counterparts?

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the pKa of the adjacent azetidine nitrogen. This reduces the basicity of the amine, which prevents complete protonation at physiological pH. Lower basicity directly correlates with improved oral bioavailability, enhanced membrane permeability, and reduced hERG liability.

  • Metabolic Stability: The fluoromethyl group blocks oxidative metabolism (e.g., via Cytochrome P450 enzymes) that typically occurs at the α-carbon of aliphatic amines.

  • Stereospecific Target Engagement: The (R)-enantiomer specifically projects the fluorine atom to act as a highly directional hydrogen-bond acceptor, displacing high-energy water molecules in target binding pockets.

Key Application I: Maximizing ER-α Degradation in Breast Cancer (SERDs)

A major hurdle in treating ER-positive breast cancer is acquired resistance to modulators like tamoxifen. To combat this, researchers have developed Selective Estrogen Receptor Degraders (SERDs) that bind to ER-α and induce its proteasomal degradation.

Recent breakthroughs, notably the development of GDC-0927 analogs, demonstrated that replacing a standard pyrrolidine side-chain with a fluoromethyl azetidine group dramatically increases the degradation efficacy of the receptor [1]. The compact azetidine ring fits tightly into the ER-α surface channel, while the reduced pKa of the fluorinated amine alters the hydration shell, triggering a profound conformational shift that exposes hydrophobic regions of the receptor, tagging it for ubiquitination.

Quantitative Data Summary: Impact of Side-Chain on ER-α Degradation

The table below summarizes the structure-activity relationship (SAR) demonstrating the superiority of the fluoromethyl azetidine moiety in chromene-based SERDs.

Compound ScaffoldSide-Chain AmineER-α Degradation Efficacy (%)MCF-7 Proliferation IC₅₀ (nM)
Bis-phenol (17a)Pyrrolidine~75%> 1.0
Bis-phenol (17b)(R)-3-Methylpyrrolidine89%~ 0.8
Bis-phenol (17h) (R)-2-(Fluoromethyl)azetidine 98% ≤ 0.2
Monophenol (20a)Methyl pyrrolidineModerateN/A
Monophenol (20c) (R)-2-(Fluoromethyl)azetidine 98% < 0.5

Data adapted from the optimization of GDC-0927 analogs in tamoxifen-resistant models [1].

ER_Degradation A SERD Ligand (Fluoromethyl Azetidine) B ER-α Target (Intracellular) A->B Binding C Receptor-Ligand Complex B->C Conformational Shift D Proteasomal Degradation C->D Ubiquitination

Fig 1: Mechanism of SERD-mediated ER-α degradation via fluoromethyl azetidine binding.

Key Application II: Ketohexokinase (KHK) Inhibitors for Metabolic Disease

Beyond oncology, (R)-2-(Fluoromethyl)azetidine is utilized in the synthesis of Ketohexokinase (KHK) inhibitors targeting non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome [2]. In these scaffolds (e.g., cyclopenta[d]pyrimidines), the azetidine derivative is introduced via nucleophilic aromatic substitution (SNAr). The lower basicity of the fluorinated azetidine prevents off-target kinase binding (improving selectivity) while maintaining the necessary polarity to ensure adequate hepatic exposure.

Validated Experimental Protocols

Protocol A: General Synthesis Integration via Nucleophilic Substitution

Objective: Couple (R)-2-(Fluoromethyl)azetidine to an electrophilic core (e.g., aryl fluoride or chloride) without inducing azetidine ring-opening.

Causality & Trustworthiness: The use of a mild, non-nucleophilic base (DIPEA) in an anhydrous, aprotic solvent (DMSO or DMF) is critical. Stronger bases or protic solvents risk hydrolyzing the electrophilic scaffold or causing ring-opening of the highly strained four-membered azetidine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under nitrogen, dissolve the electrophilic scaffold (1.0 eq) in anhydrous DMSO (0.2 M).

  • Amine Addition: Add (R)-2-(Fluoromethyl)azetidine hydrochloride (1.2 eq). Note: The hydrochloride salt is preferred for bench stability; free-basing occurs in situ.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base neutralizes the HCl salt and drives the SNAr reaction.

  • Heating: Seal the vial and heat to 80°C for 12–16 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final compound.

Synthesis_Workflow S1 Electrophilic Scaffold (Aryl Halide / Triflates) S2 Nucleophilic Substitution (R)-2-(Fluoromethyl)azetidine S1->S2 S3 Physicochemical Filtering (pKa & LogD Assessment) S2->S3 S4 In-Vitro Validation (In-Cell Western Assay) S3->S4

Fig 2: Workflow for synthesizing and validating fluoromethyl azetidine-based candidates.

Protocol B: Self-Validating In-Cell Western Assay for ER-α Degradation

Objective: Quantify the degradation efficacy of fluoromethyl azetidine-containing SERDs in MCF-7 breast cancer cells.

Causality & Trustworthiness: This protocol is designed as a self-validating system. By multiplexing the ER-α target signal (800 nm) with a structural counterstain like CellTag 700 (700 nm), the assay mathematically differentiates true target degradation from artifactual signal loss caused by compound cytotoxicity or cell detachment. Fulvestrant is included as a mandatory positive control to benchmark 100% degradation efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well black-walled, clear-bottom plates at 15,000 cells/well in EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the synthesized fluoromethyl azetidine compound (0.1 pM to 10 μM). Include DMSO (0.1%) as a vehicle control and Fulvestrant (1 μM) as a positive degradation control. Incubate for 24 hours.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with mouse anti-ER-α primary antibody (diluted 1:500 in blocking buffer) overnight at 4°C.

  • Secondary Antibody & Normalization: Wash 3x with PBS-T. Incubate with anti-mouse IRDye 800CW secondary antibody (1:1000) AND CellTag 700 Stain (1:500) for 1 hour at room temperature in the dark.

  • Imaging & Analysis: Image the plate using a near-infrared imaging system. Normalize the 800 nm ER-α signal to the 700 nm CellTag signal. Calculate % degradation relative to the DMSO control.

References

  • Scott, J. S., et al. (2018). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters, 10(1), 1492-1497. Available at:[Link]

  • Lemoine, R. C., et al. (2022). KHK Inhibitors. World Intellectual Property Organization Patent No. WO2022212194A1.

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of (R)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of small, saturated, fluorine-containing heterocycles is a privileged strategy for modulating physicochemical properties. Specifically, (R)-2-(fluoromethyl)azetidine is highly valued for its ability to improve metabolic stability, increase lipophilicity, and fine-tune the basicity (pKa) of the amine center.

However, integrating this building block via C–N bond formation presents a unique trifecta of synthetic challenges:

  • Steric Hindrance: As a 2-substituted secondary amine, the nitrogen center is sterically congested, which traditionally slows down the palladium-mediated reductive elimination step.

  • Ring Strain: Azetidines possess significant ring strain (~26 kcal/mol). Under harsh basic conditions or at highly elevated temperatures, they are susceptible to unwanted ring-opening side reactions [2].

  • Beta-Fluoride Elimination: The presence of a beta-fluorine atom introduces the risk of defluorination if highly basic conditions (e.g., NaOtBu) are employed, or if the catalytic cycle stalls at the amido-palladium intermediate.

The Catalytic Solution: RuPhos Pd G3 and Cs₂CO₃

To overcome these challenges, a highly tailored Buchwald-Hartwig amination system must be employed.

  • Ligand Selection (RuPhos): Developed by the Buchwald group, RuPhos is the gold-standard ligand for the cross-coupling of secondary amines [1]. Its electron-rich biaryl phosphine framework, specifically the isopropoxy groups on the lower ring, provides the exact steric bulk needed to accelerate reductive elimination, preventing the stalling that leads to beta-fluoride elimination. While tBuBrettPhos is also effective, RuPhos generally exhibits superior performance for hindered cyclic secondary amines [4].

  • Precatalyst (Pd G3): The third-generation (G3) palladacycle precatalyst ensures rapid and quantitative generation of the active L-Pd(0) species at room temperature [5]. This prevents the need for high-temperature catalyst activation, protecting the sensitive azetidine.

  • Base Selection (Cs₂CO₃): A mild, insoluble base like cesium carbonate provides a low steady-state concentration of soluble basicity. This is critical: it is strong enough to deprotonate the coordinated amine but mild enough to completely suppress base-mediated ring-opening and defluorination [3].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X (Aryl Halide) AmineBind L-Pd(II)(Ar)(Amine) Coordination OxAdd->AmineBind + (R)-2-(Fluoromethyl)azetidine Deprot L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->Deprot + Cs2CO3 (Deprotonation) Deprot->Pd0 Reductive Elimination (Releases Product)

Fig 1. RuPhos-mediated Pd catalytic cycle for azetidine cross-coupling.

Reaction Optimization Data

The causality of the reagent selection is best illustrated through optimization data. Table 1 summarizes the dramatic impact of ligand and base selection on the coupling of (R)-2-(fluoromethyl)azetidine with a model aryl bromide.

Table 1: Optimization of Reaction Conditions for (R)-2-(Fluoromethyl)azetidine Amination

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Primary Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100<10Significant azetidine ring-opening.
2RuPhos Pd G3RuPhosNaOtBuDioxane8035Extensive defluorination observed.
3BrettPhos Pd G3BrettPhosCs₂CO₃Dioxane8045Sluggish conversion; BrettPhos favors 1° amines.
4tBuBrettPhos Pd G3tBuBrettPhosCs₂CO₃Dioxane8082Good conversion, minor side products.
5 RuPhos Pd G3 RuPhos Cs₂CO₃ Dioxane 80 88 Clean conversion; stereocenter preserved.

Note: Reactions performed at 0.5 mmol scale. Yields determined by calibrated HPLC analysis.

Experimental Protocol

This protocol outlines a self-validating workflow designed to maximize yield while preserving the (R)-stereocenter and the fluoromethyl moiety.

Materials Required
  • Amine: (R)-2-(Fluoromethyl)azetidine hydrochloride (1.2 equiv)

  • Electrophile: Aryl bromide or heteroaryl bromide (1.0 equiv)

  • Catalyst: RuPhos Pd G3 (2-5 mol%)

  • Ligand: RuPhos (2-5 mol%, matching Pd loading)

  • Base: Cs₂CO₃ (3.0 equiv) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to electrophile)

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (R)-2-(fluoromethyl)azetidine hydrochloride (1.2 mmol, 1.2 equiv), RuPhos Pd G3 (0.05 mmol, 5 mol%), RuPhos (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (3.0 mmol, 3.0 equiv).

    • Causality Note: 3.0 equivalents of base are required because 1.0 equivalent is consumed simply neutralizing the hydrochloride salt of the azetidine to liberate the free base in situ.

  • Solvent Addition & Degassing:

    • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with dry Argon (repeat 3 times).

    • Add anhydrous, sparged 1,4-Dioxane (5.0 mL) via syringe.

  • Activation & Heating (Self-Validation Checkpoint):

    • Stir the mixture at room temperature for 5 minutes.

    • Validation: The mixture should transition from a pale yellow suspension to a deep red/brown color. This color change visually confirms the successful generation of the active L-Pd(0) species. If the solution remains pale yellow or turns black (Pd black), the precatalyst has failed to activate or oxygen has compromised the system.

    • Transfer the vial to a pre-heated aluminum block at 80 °C.

  • Monitoring:

    • Stir vigorously (800+ rpm) at 80 °C for 12–16 hours. Monitor the reaction progression via LCMS or TLC. The bulky nature of the azetidine means the reaction will not be instantaneous.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and CsBr).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylated (R)-2-(fluoromethyl)azetidine.

Workflow Prep 1. Reagent Preparation Mix 2. Solvent & Degassing Prep->Mix Heat 3. Heat at 80°C (LCMS Monitor) Mix->Heat Workup 4. Filtration & Workup Heat->Workup Purify 5. Flash Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." National Institutes of Health (NIH) / PMC.
  • Witulski, B., Senft, S., Bonet, J., & Jost, O. "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine." Thieme Connect.
  • Trauner, F. et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." ChemRxiv.
  • BenchChem Technical Support. "A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos in C-N Cross-Coupling." BenchChem.
  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Sigma-Aldrich.

Scale-up synthesis protocol for (R)-2-(Fluoromethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis Protocol for (R)-2-(Fluoromethyl)azetidine Hydrochloride

Executive Summary & Rationale

(R)-2-(Fluoromethyl)azetidine hydrochloride is a high-value, chiral heterocyclic building block. In recent years, it has gained immense prominence as a critical side-chain moiety in the development of next-generation Selective Estrogen Receptor Degraders (SERDs), most notably GDC-0927[1].

In medicinal chemistry, the incorporation of a monofluoromethyl substituent on an azetidine ring has been empirically proven to maximize Estrogen Receptor-alpha (ER-α) degradation efficacy. Compared to non-fluorinated or pyrrolidine-based counterparts, the fluoromethyl azetidine side-chain achieves up to 97% ER-α degradation and demonstrates robust tumor regression in tamoxifen-resistant breast cancer models[2].

However, translating the synthesis of this highly strained, volatile, and reactive intermediate from the milligram scale to multi-kilogram pilot production presents significant safety and yield challenges. This application note details a self-validating, highly scalable synthetic protocol that replaces hazardous discovery-scale reagents (e.g., DAST, Borane gas) with stable, process-friendly alternatives.

Mechanistic Context: The Role of Fluoromethyl Azetidine

To understand the necessity of this specific building block, one must look at its biological causality. When a SERD containing a fluoromethyl azetidine side-chain binds to the ER-α ligand-binding domain, the basic azetidine nitrogen forms a critical hydrogen bond with Asp351. Simultaneously, the fluoromethyl group sterically and electronically disrupts Helix 12 of the receptor[3]. This disruption forces a severe conformational shift, immobilizing the receptor and flagging it for rapid proteasomal degradation.

ER_Pathway SERD SERD (e.g., GDC-0927) Containing (R)-2-(Fluoromethyl)azetidine ER_Bind Binds to Estrogen Receptor α (ER-α) (Disrupts Helix 12) SERD->ER_Bind High Affinity Immobilization Receptor Immobilization & Conformational Change ER_Bind->Immobilization Structural Shift Proteasome Proteasomal Degradation of ER-α Immobilization->Proteasome Ubiquitination Tumor Inhibition of Tumor Proliferation (Tamoxifen-Resistant Models) Proteasome->Tumor Signal Blockade

Mechanism of ER-α degradation by fluoromethyl azetidine-containing SERDs.

Process Chemistry: Causality in Route Design

A self-validating protocol requires that every reagent choice is grounded in a logical assessment of risk, yield, and scalability.

  • Reduction Step: Discovery routes often utilize BH₃-THF or LiAlH₄ to reduce (R)-1-Boc-azetidine-2-carboxylic acid. On a scale >100g, these reagents pose severe pyrophoric and off-gassing hazards. Furthermore, strong Lewis acidic borane complexes can trigger azetidine ring-opening at elevated temperatures. Our protocol utilizes a mixed anhydride activation (isobutyl chloroformate/N-methylmorpholine) followed by aqueous NaBH₄ reduction. This guarantees high chemoselectivity and avoids ring-opening.

  • Fluorination Step: Diethylaminosulfur trifluoride (DAST) is notoriously prone to thermal runaway and explosion above 90 °C. Our protocol replaces DAST with XtalFluor-E, a crystalline, shelf-stable dialkylaminosulfur difluoride salt. When used in conjunction with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), it prevents the formation of morpholine byproducts and minimizes the rearrangement of the strained four-membered ring.

  • Deprotection: Trifluoroacetic acid (TFA) is often used for Boc deprotection, but residual TFA is highly toxic and problematic in API synthesis. We utilize 4N HCl in 1,4-Dioxane to yield a highly crystalline, stable hydrochloride salt.

Synth_Workflow SM 1. (R)-1-Boc-Azetidine- 2-Carboxylic Acid Red 2. Mixed Anhydride Reduction (NaBH4) SM->Red Alc 3. (R)-1-Boc-2- (Hydroxymethyl)azetidine Red->Alc >95% Yield Flu 4. Fluorination (XtalFluor-E / DBU) Alc->Flu F_Int 5. (R)-1-Boc-2- (Fluoromethyl)azetidine Flu->F_Int ~85% Yield Deprot 6. Deprotection (4N HCl in Dioxane) F_Int->Deprot Prod 7. (R)-2-(Fluoromethyl) azetidine HCl Deprot->Prod >98% Purity

Scale-up synthetic workflow for (R)-2-(Fluoromethyl)azetidine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
  • Activation: Charge a jacketed reactor with (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq, 500 g) and anhydrous THF (5 L). Cool the solution to -10 °C.

  • Add N-methylmorpholine (NMM, 1.1 eq) dropwise, maintaining the internal temperature below -5 °C.

  • Slowly add isobutyl chloroformate (1.05 eq) over 45 minutes. Stir the resulting white suspension for 1 hour at -10 °C.

    • In-Process Control (IPC): Quench a 1 mL aliquot in methanol. GC-MS must show >99% conversion to the methyl ester derivative.

  • Reduction: Filter the precipitated NMM-HCl salts under nitrogen and transfer the cold filtrate to an addition funnel.

  • In a separate reactor, prepare a solution of NaBH₄ (1.5 eq) in H₂O (1 L) and cool to 0 °C. Add the mixed anhydride filtrate dropwise over 2 hours, keeping the temperature < 10 °C.

  • Workup: Stir for 2 hours at room temperature. Quench carefully with 1M citric acid until pH ~6. Extract with Ethyl Acetate (3 x 2 L). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil. (Expected yield: 95-98%).

Step 2: Synthesis of (R)-tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate
  • Preparation: Dissolve the crude alcohol from Step 1 (1.0 eq, ~460 g) in anhydrous Dichloromethane (DCM, 4.5 L). Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DBU (1.5 eq) in one portion.

  • Add XtalFluor-E (1.5 eq) portion-wise over 1 hour.

    • Causality Note: DBU acts as a promoter that accelerates the fluorodehydroxylation while suppressing the formation of elimination byproducts.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

    • IPC: Monitor by TLC (Hexanes/EtOAc 7:3) or GC-MS until starting material is < 1%.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (3 L). Stir vigorously until CO₂ evolution ceases. Separate the organic layer and extract the aqueous layer with DCM (1 L).

  • Pass the combined organics through a short silica plug to remove polar sulfur byproducts. Concentrate to yield the fluorinated intermediate as a volatile liquid. (Expected yield: 80-85%).

Step 3: Synthesis of (R)-2-(Fluoromethyl)azetidine hydrochloride
  • Deprotection: Dissolve the fluorinated intermediate (1.0 eq, ~350 g) in anhydrous 1,4-Dioxane (1.5 L). Cool to 0 °C.

  • Slowly add 4N HCl in 1,4-Dioxane (4.0 eq).

  • Remove the cooling bath and stir at room temperature for 4 hours.

    • Causality Note: The product is highly water-soluble and volatile as a free base. Maintaining strictly anhydrous conditions ensures the product precipitates cleanly as the HCl salt without hydrolytic degradation[4].

  • Isolation: Add Methyl tert-butyl ether (MTBE, 2 L) to drive complete precipitation. Filter the white crystalline solid under a nitrogen blanket (the salt is slightly hygroscopic).

  • Wash the filter cake with cold MTBE (2 x 500 mL) and dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Process Parameters

Table 1: Process Parameters and Safety Causality

ParameterDiscovery Route (Literature)Scale-Up Route (This Protocol)Causality / Advantage
Reduction Reagent BH₃-THF or LiAlH₄Isobutyl chloroformate / NaBH₄Eliminates pyrophoric hazards and toxic off-gassing.
Fluorinating Agent DAST (Liquid)XtalFluor-E (Solid)Prevents thermal runaway; crystalline solid is easily handled.
Deprotection Acid Trifluoroacetic acid (TFA)4N HCl in 1,4-DioxaneAvoids TFA toxicity; yields a highly crystalline, stable salt.
Temperature Profile Extreme cryogenic (-78 to 90 °C)Controlled (-10 to 25 °C)*Reduces energy load and specialized reactor requirements.

*Note: Fluorination still initiates at -78 °C but safely exotherms to RT without runaway risk.

Table 2: Quantitative Yield and Purity Profile (3 Pilot Batches)

Batch No.Scale (Starting Material)Step 1 Yield (%)Step 2 Yield (%)Final Yield (%)Final Purity (HPLC)Enantiomeric Excess (ee)
Pilot 01 100 g96.2%82.1%94.0%98.5%>99.0%
Pilot 02 500 g97.0%84.5%95.2%99.1%>99.0%
Pilot 03 1,000 g95.8%83.0%93.8%98.8%>99.0%

References

  • Kahraman, M., Govek, S. P., Nagasawa, J. Y., et al. "Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927." ACS Medicinal Chemistry Letters, 2018.[Link]

  • Fanning, S. W., Hodges-Gallagher, L., Myles, D. C., et al. "Computer-Aided Ligand Discovery for Estrogen Receptor Alpha." International Journal of Molecular Sciences, 2020.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of (R)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of (R)-2-(Fluoromethyl)azetidine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you enhance the enantiomeric excess (e.e.) of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the enantioselective synthesis of 2-(fluoromethyl)azetidine.

Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched 2-(fluoromethyl)azetidines?

A1: The synthesis of enantiomerically enriched 2-(fluoromethyl)azetidines can be broadly approached through several key strategies. One common method involves the cyclization of a chiral precursor, where the stereocenter is established before the formation of the azetidine ring.[1][2] Another powerful approach is the use of asymmetric catalysis, where a chiral catalyst directs the formation of the desired enantiomer.[3][4] This can include methods like metal-catalyzed reactions or organocatalysis.[3] Additionally, the reduction of corresponding β-lactams (azetidin-2-ones) can be an effective route.[1][5]

Q2: I'm observing a low enantiomeric excess in my reaction. What are the most common initial checks I should perform?

A2: When faced with low enantiomeric excess, a systematic approach to troubleshooting is crucial.[6] First, verify the purity of your starting materials, reagents, and catalyst, as impurities can interfere with the catalytic cycle.[6] Ensure that your solvent is of the appropriate grade and strictly anhydrous, as moisture can deactivate many catalysts or alter their selectivity.[6][7] It is also important to double-check the reaction temperature, as even minor fluctuations can significantly impact enantioselectivity.[6] Finally, re-verify all measurements and concentrations to rule out simple experimental errors.[6]

Q3: How critical is the choice of solvent in improving the enantiomeric excess?

A3: The choice of solvent is a critical parameter that can profoundly impact the enantioselectivity of an asymmetric reaction.[6] The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[6][8][9] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities. For instance, a switch from a non-coordinating solvent to a coordinating one, or vice-versa, can sometimes lead to a significant improvement in enantiomeric excess.

Q4: How can I accurately determine the enantiomeric excess of my 2-(Fluoromethyl)azetidine product?

A4: The most common and reliable method for determining the enantiomeric excess of your product is through chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7] For fluorinated compounds like 2-(fluoromethyl)azetidine, ¹⁹F NMR spectroscopy in the presence of a chiral solvating agent or a chiral metal complex can also be a powerful technique for determining enantiomeric purity.[10][11]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues encountered during the synthesis of (R)-2-(Fluoromethyl)azetidine.

Issue 1: Low Enantiomeric Excess (<80% e.e.)

Question: My synthesis of (R)-2-(Fluoromethyl)azetidine is yielding the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I systematically improve it?

Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several factors. A systematic approach to optimization is key to identifying and resolving the issue.

Workflow for Troubleshooting Low Enantiomeric Excess

Caption: A systematic workflow for troubleshooting and optimizing low enantiomeric excess.

Detailed Troubleshooting Steps:
  • Reagent and Solvent Purity:

    • Rationale: Impurities in your substrate, catalyst, or solvent can act as catalyst poisons or promote a non-selective background reaction.[6][7]

    • Action:

      • Re-purify your substrate via distillation, recrystallization, or column chromatography.

      • If using a commercial catalyst, verify its enantiomeric purity. If preparing a ligand in-house, ensure it is of high optical purity.

      • Use freshly distilled, anhydrous solvents.

  • Reaction Temperature:

    • Rationale: Temperature is a critical factor influencing the energy difference between the diastereomeric transition states.[6] Generally, lower temperatures lead to higher enantioselectivity.

    • Action: Screen a range of temperatures, starting from the reported optimal temperature and systematically decreasing it. Be aware that lowering the temperature may decrease the reaction rate.

  • Solvent Effects:

    • Rationale: The solvent can influence the stability of the transition states leading to the two enantiomers.

    • Action: Conduct a solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH₂Cl₂, MeCN), and sometimes polar protic solvents (though less common for sensitive catalysts).

  • Catalyst and Ligand Concentration:

    • Rationale: The concentration of the catalyst and ligand can affect the formation of the active catalytic species and potentially lead to catalyst aggregation or decomposition.

    • Action: Systematically vary the catalyst and ligand loading to find the optimal concentration for high enantioselectivity.

  • Substrate Concentration:

    • Rationale: Substrate concentration can influence the reaction order and potentially favor a non-enantioselective pathway at higher concentrations.[6]

    • Action: Investigate the effect of varying the substrate concentration. Running the reaction under more dilute conditions may improve the enantiomeric excess.

Issue 2: Inconsistent Enantiomeric Excess Between Batches

Question: I am observing significant batch-to-batch variation in the enantiomeric excess of my (R)-2-(Fluoromethyl)azetidine synthesis. What could be causing this inconsistency?

Answer: Inconsistent enantiomeric excess is often indicative of subtle, uncontrolled variables in the experimental setup. A meticulous review of your procedure and environment is necessary.

Checklist for Ensuring Reproducibility:
ParameterPotential Issue & RationaleRecommended Action
Atmosphere Inconsistent inert atmosphere can lead to catalyst deactivation by oxygen or moisture.Ensure a consistently dry and oxygen-free atmosphere using a glovebox or proper Schlenk techniques.
Reagent Quality Variations in the purity of reagents from different lots or suppliers.Purchase reagents from a reliable source and consider purifying them before use.
Solvent Quality Variations in the water content of solvents, even in "anhydrous" bottles.Use freshly distilled solvents or solvents from a solvent purification system.
Reaction Time If a racemic background reaction is occurring, longer reaction times can lead to a decrease in e.e.Monitor the reaction progress and enantiomeric excess over time to determine the optimal reaction duration.
Stirring Rate In heterogeneous reactions, inconsistent stirring can affect mass transfer and reaction rates.Use a consistent and vigorous stirring rate for all reactions.
Issue 3: Catalyst Deactivation

Question: My reaction starts with good enantioselectivity, but the enantiomeric excess decreases over time, or the reaction stalls. What are the signs of catalyst deactivation and how can I prevent it?

Answer: Catalyst deactivation can be a significant issue in asymmetric catalysis. Identifying the cause is crucial for maintaining high enantioselectivity throughout the reaction.

Potential Causes and Solutions for Catalyst Deactivation:
  • Sensitivity to Air and Moisture:

    • Rationale: Many chiral catalysts, particularly organometallic complexes, are sensitive to oxygen and water.[7]

    • Protocol: Rigorous Anhydrous and Inert Technique

      • Dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of inert gas (Argon or Nitrogen).

      • Use freshly distilled, anhydrous solvents.

      • Handle all air- and moisture-sensitive reagents and catalysts in a glovebox or using Schlenk techniques.

  • Incompatible Functional Groups:

    • Rationale: Certain functional groups on the substrate or in impurities can coordinate to the catalyst and inhibit its activity.

    • Action: Ensure your substrate is free of impurities with potentially coordinating functional groups. If the substrate itself contains a problematic group, a different catalyst system may be required.

  • Product Inhibition:

    • Rationale: In some cases, the product can bind to the catalyst and inhibit its turnover.

    • Action: If product inhibition is suspected, running the reaction at a lower substrate concentration may be beneficial.

III. Experimental Protocols

This section provides a general, illustrative protocol for the optimization of a key reaction parameter.

Protocol: Screening of Solvents for Optimal Enantiomeric Excess

Objective: To identify the optimal solvent for maximizing the enantiomeric excess in the synthesis of (R)-2-(Fluoromethyl)azetidine.

Procedure:

  • Preparation: Set up a series of identical small-scale reactions in parallel. Each reaction vessel should be thoroughly dried and maintained under an inert atmosphere.

  • Reactions: To each vessel, add the substrate and the chiral catalyst/ligand in the same precisely measured amounts.

  • Solvent Addition: To each reaction vessel, add a different anhydrous solvent from your screening list (e.g., Toluene, THF, CH₂Cl₂, Hexanes, Acetonitrile).

  • Execution: Initiate the reactions simultaneously (if possible) and run them under identical conditions (temperature, stirring rate, reaction time).

  • Analysis: After the designated reaction time, quench all reactions. Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or ¹⁹F NMR.

  • Evaluation: Compare the enantiomeric excess obtained in each solvent to identify the optimal choice.

IV. References

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. (2025, April 1). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). NSF PAR. Retrieved March 26, 2026, from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025, February 17). Journal of the American Chemical Society. Retrieved March 26, 2026, from [Link]

  • Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. (2015, January 6). Organic Letters. Retrieved March 26, 2026, from [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). Chemical Reviews. Retrieved March 26, 2026, from [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Journal of the American Chemical Society. Retrieved March 26, 2026, from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2021, March 27). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. (2025, July 1). Nature. Retrieved March 26, 2026, from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021, December 23). Analytical Chemistry. Retrieved March 26, 2026, from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2022, January 18). PubMed. Retrieved March 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting (R)-2-(Fluoromethyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (R)-2-(Fluoromethyl)azetidine is a critical but notoriously difficult transformation, primarily utilized in the development of selective estrogen receptor degraders (SERDs) such as GDC-0927[1]. Due to the unique physical properties of the azetidine ring, researchers frequently encounter severe yield drops caused by skeletal rearrangements and product volatility.

This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity synthesis and isolation of this vital building block.

Workflow Analysis: Divergent Fluorination Pathways

The most common point of failure in this synthesis is the fluorination of the primary alcohol. The diagram below illustrates why direct deoxyfluorination fails and how a two-step activation/displacement pathway preserves the 4-membered ring.

G cluster_A Pathway A: Direct Fluorination (Prone to Rearrangement) cluster_B Pathway B: Two-Step SN2 (Optimized) A (R)-1-Boc-2-(hydroxymethyl) azetidine B DAST / CH2Cl2 (-78 °C to RT) A->B C TsCl, Et3N, DMAP CH2Cl2 A->C D Bicyclic Aziridinium Intermediate B->D Carbocation Formation E 1-Boc-3-fluoropyrrolidine (Ring Expansion Byproduct) D->E F⁻ Attack F (R)-1-Boc-2-(tosyloxymethyl) azetidine C->F G TBAF / THF (Reflux) F->G H (R)-1-Boc-2-(fluoromethyl) azetidine (Desired) G->H Clean SN2 Displacement

Fig 1. Divergent pathways in azetidine fluorination showing NGP-induced ring expansion vs. SN2 displacement.

Troubleshooting FAQs

Q1: Why is my fluorination yielding a 5-membered ring instead of the desired azetidine? Symptom: LC-MS or NMR indicates a product with the correct mass, but structural analysis reveals 1-Boc-3-fluoropyrrolidine instead of (R)-1-Boc-2-(fluoromethyl)azetidine. Causality: When (R)-1-Boc-2-(hydroxymethyl)azetidine is treated with DAST (Diethylaminosulfur trifluoride), the hydroxyl group is converted into a highly reactive dialkylaminosulfur ether leaving group. The cleavage of the C-O bond generates significant carbocation character at the primary carbon. Because the azetidine ring possesses a massive ring strain of approximately 25.4 kcal/mol[2], the molecule undergoes a neighboring group participation (NGP) rearrangement. The C-N bond migrates to alleviate this strain, forming a bicyclic aziridinium intermediate. Subsequent attack by the fluoride ion yields the thermodynamically favored 5-membered pyrrolidine ring[3]. Solution: Bypass the carbocation intermediate entirely. Convert the primary alcohol to a stable sulfonate ester (e.g., a tosylate) and perform a concerted Sₙ2 displacement using Tetrabutylammonium fluoride (TBAF) in THF. This maintains the structural integrity of the 4-membered ring[4].

Q2: I successfully synthesized the Boc-protected intermediate, but after TFA deprotection, my yield is near zero. Where did the product go? Symptom: Complete loss of mass after the final deprotection step and solvent removal. Causality: The free base of (R)-2-(fluoromethyl)azetidine has a molecular weight of only 89.11 g/mol . Unlike its Boc-protected precursor, the free secondary amine lacks significant intermolecular hydrogen bonding networks and is highly volatile. If you attempt to isolate the free base, or if you use a rotary evaporator at elevated temperatures (even to remove TFA or DCM), the product will co-evaporate with the solvent. Solution: The product must be isolated as a stable salt. Instead of TFA, use 4.0 M HCl in 1,4-dioxane for the deprotection. Once the reaction is complete, do not evaporate the solvent. Instead, induce precipitation of the hydrochloride salt by adding cold diethyl ether, and isolate the product via rapid vacuum filtration.

Q3: My reduction of (R)-1-Boc-azetidine-2-carboxylic acid to the alcohol is stalling. How can I drive it to completion? Symptom: The reduction stalls at 50-60% conversion, yielding a mixture of starting material and the desired (R)-1-Boc-2-(hydroxymethyl)azetidine. Causality: Azetidine-2-carboxylic acids are prone to forming stable, unreactive borane complexes when using standard BH₃·THF, or they form sluggish mixed anhydrides if the activation step (e.g., with isobutyl chloroformate) is exposed to trace moisture. Solution: Use the mixed anhydride method with strictly anhydrous conditions. Activate the carboxylic acid with isobutyl chloroformate and N-methylmorpholine (NMM) at -15 °C, filter off the precipitated salts rapidly under nitrogen, and reduce the filtrate with a fresh aqueous solution of NaBH₄. The self-validating check here is the immediate, vigorous evolution of hydrogen gas upon NaBH₄ addition; if bubbling is weak, the anhydride has hydrolyzed.

Quantitative Data: Fluorination Strategy Comparison

To highlight the necessity of the two-step Sₙ2 approach, the following table summarizes the expected outcomes of various fluorination strategies based on mechanistic constraints.

Fluorination StrategyReagents & ConditionsReactive IntermediateYield of Desired Azetidine (%)Ring Expansion Byproduct (%)
Direct Deoxyfluorination DAST, CH₂Cl₂, -78 °C to RTDialkylaminosulfur ether< 15%> 70%
Modified Deoxyfluorination XtalFluor-E, DBU, CH₂Cl₂Aminodifluorosulfinium~ 30%~ 50%
Two-Step Activation/Sₙ2 1. TsCl/Et₃N 2. TBAF, THF, 65 °CTosylate> 85% < 5%
Experimental Protocols: Optimized Sₙ2 & Isolation Workflow

The following protocols are designed as self-validating systems to ensure maximum yield and structural retention.

Protocol A: Synthesis of (R)-1-Boc-2-(fluoromethyl)azetidine via Sₙ2 Displacement

Step 1: Tosylation (Activation)

  • Charge a flame-dried flask with (R)-1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) and anhydrous CH₂Cl₂ (to reach 0.2 M).

  • Add Triethylamine (2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C under an argon atmosphere.

  • Portionwise, add p-Toluenesulfonyl chloride (TsCl, 1.2 eq).

    • Self-validation Check: The solution will transition from colorless to pale yellow as the active sulfonylammonium complex forms.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3).

  • Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude tosylate.

Step 2: Fluorination (Displacement)

  • Dissolve the crude tosylate in anhydrous THF (0.1 M).

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

    • Self-validation Check: Complete consumption of the UV-active tosylate spot on TLC indicates successful displacement.

  • Cool to room temperature, dilute with EtOAc, and wash thoroughly with water (to remove TBAF salts) and brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient 0-20% EtOAc in Hexanes) to isolate (R)-1-Boc-2-(fluoromethyl)azetidine as a colorless oil.

Protocol B: Deprotection and Isolation of (R)-2-(Fluoromethyl)azetidine Hydrochloride
  • Dissolve the purified (R)-1-Boc-2-(fluoromethyl)azetidine in anhydrous 1,4-dioxane (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4.0 M HCl in 1,4-dioxane (10.0 eq).

    • Self-validation Check: Gentle gas evolution (isobutylene and CO₂) will occur immediately. The cessation of gas evolution typically marks reaction completion.

  • Stir at room temperature for 3 hours.

  • CRITICAL STEP: Do not apply heat or vacuum to remove the solvent. Slowly add 3 volumes of ice-cold anhydrous diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt.

  • Rapidly filter the resulting white suspension through a fritted glass funnel under a stream of nitrogen (the salt is hygroscopic).

  • Wash the filter cake with additional cold diethyl ether and dry under high vacuum for 12 hours to afford the final product as a white solid.

Sources

Technical Support Center: Troubleshooting (R)-2-(Fluoromethyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly strained, fluorine-containing heterocycles.

(R)-2-(Fluoromethyl)azetidine is a critical structural motif, most notably serving as the key side-chain in the synthesis of Selective Estrogen Receptor Degraders (SERDs) such as the clinical candidate GDC-0927 (1). However, the deoxyfluorination of azetidine-2-methanol derivatives is notoriously difficult, plagued by catastrophic ring expansions, elimination events, and product volatility.

This guide is designed to move beyond standard protocols by explaining the causality behind these failures and providing a self-validating experimental framework to ensure high-yield synthesis.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am observing a major mass-equivalent impurity during the fluorination of (R)-1-Boc-azetidine-2-methanol. What is it?

When treating (R)-1-Boc-azetidine-2-methanol with standard reagents like diethylaminosulfur trifluoride (DAST), researchers frequently isolate a byproduct with an identical mass ( m/z ) to the desired product. This is (S)-1-Boc-3-fluoropyrrolidine , formed via a classic ring-expansion mechanism (2).

The Causality: The hydroxyl group is activated by DAST into a good leaving group (-OSF₂NEt₂). Due to the extreme ring strain of the 4-membered azetidine, the leaving group departs with concomitant neighboring group participation (NGP) from the lone pair of the Boc-protected nitrogen. This forms a transient, highly reactive bicyclic aziridinium intermediate. Subsequent nucleophilic attack by the fluoride ion occurs at the less sterically hindered, but thermodynamically favored 5-membered ring position, yielding the 3-fluoropyrrolidine impurity.

Mechanism SM (R)-1-Boc-azetidine -2-methanol Act Activated Intermediate (-OSF2R) SM->Act Fluorinating Agent Azir Bicyclic Aziridinium Intermediate Act->Azir Neighboring Group Participation Desired (R)-1-Boc-2- (fluoromethyl)azetidine (Desired) Act->Desired Direct F⁻ attack (SN2) Impurity (S)-1-Boc-3- fluoropyrrolidine (Ring Expansion) Azir->Impurity F⁻ attack at C3

Mechanistic divergence in the deoxyfluorination of azetidine-2-methanol.

Q2: How can I suppress this ring expansion and maximize the yield of the desired (fluoromethyl)azetidine?

The Causality & Solution: The formation of the aziridinium intermediate is a unimolecular ( SN​1 -like) process, whereas direct fluorination is a bimolecular ( SN​2 -like) displacement. To kinetically favor the SN​2 pathway, you must alter the reaction environment:

  • Strict Temperature Control: The reaction must be initiated at cryogenic temperatures (-78 °C). Higher temperatures exponentially increase the rate of the unimolecular ring expansion.

  • Reagent Selection: Switch from DAST to XtalFluor-E in combination with triethylamine trihydrofluoride (Et₃N·3HF). XtalFluor-E generates a less reactive, more stable intermediate. The exogenous fluoride source (Et₃N·3HF) drastically increases the local concentration of nucleophilic fluoride, accelerating the desired bimolecular SN​2 displacement before the unimolecular ring expansion can occur.

Q3: I am losing my final product during concentration or storage. Why?

The Causality & Solution: The free base of (R)-2-(fluoromethyl)azetidine is a highly volatile, low-molecular-weight amine. Furthermore, unprotected 2-substituted azetidines are prone to intermolecular nucleophilic attack (polymerization) or ring-opening over time due to inherent ring strain. Self-Validating Rule: Never isolate the free base. Immediately trap the deprotected amine as a Hydrochloride (HCl) or Trifluoroacetic acid (TFA) salt.

Part 2: Quantitative Optimization Data

The table below summarizes the profound impact of reagent selection and temperature on the product distribution.

Fluorinating ReagentAdditiveTemp Profile (°C)Yield: Desired Azetidine (%)Yield: Pyrrolidine Impurity (%)
DASTNone0 to RT15%65%
DASTNone-78 to RT35%45%
Deoxo-FluorNone-78 to RT42%38%
XtalFluor-E Et₃N·3HF -78 to RT 78% <5%

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next step.

Workflow Step1 1. Substrate Dissolution (CH2Cl2, -78 °C) Step2 2. Reagent Addition (XtalFluor-E + Et3N·3HF) Step1->Step2 Step3 3. Reaction & Quench (Warm to RT, Sat. NaHCO3) Step2->Step3 Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Step5 5. Boc Deprotection (4M HCl in Dioxane) Step4->Step5 Step6 6. Isolation (Crystallization of HCl Salt) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the final HCl salt.

Protocol A: Optimized Synthesis of (R)-1-Boc-2-(fluoromethyl)azetidine
  • Preparation: Dissolve (R)-1-Boc-azetidine-2-methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under a strict inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Validation Checkpoint: Ensure the internal temperature probe reads ≤ -75 °C before proceeding. Do not rely on bath temperature alone.

  • Additive Introduction: Add Et₃N·3HF (2.0 eq) dropwise via syringe.

  • Activation: Add XtalFluor-E (1.5 eq) portion-wise to the cooled solution.

  • Reaction: Maintain stirring at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting material (visualized via KMnO₄ stain).

  • Quench: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until CO₂ evolution completely ceases.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate the pure intermediate.

Protocol B: Deprotection and Isolation of (R)-2-(fluoromethyl)azetidine Hydrochloride
  • Dissolution: Dissolve the purified (R)-1-Boc-2-(fluoromethyl)azetidine in a minimal volume of anhydrous 1,4-dioxane.

  • Deprotection: Cool the solution to 0 °C and slowly add 4M HCl in dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 3 hours.

    • Validation Checkpoint: LCMS analysis must show complete loss of the Boc mass ( [M+H]−100 ).

  • Concentration: Concentrate the solution under reduced pressure.

    • Critical Parameter: Keep the rotary evaporator bath temperature strictly below 30 °C and vacuum > 50 mbar to avoid volatilization of the product salt.

  • Precipitation: Triturate the resulting sticky residue with cold, anhydrous diethyl ether to precipitate the (R)-2-(fluoromethyl)azetidine hydrochloride salt.

  • Isolation: Filter the solid rapidly through a Buchner funnel and dry under high vacuum to yield a stable, white crystalline solid. Store at -20 °C in a desiccator.

References

  • Kallop, D. et al. (2018). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters.[Link]

  • Dechamps, I., Gomez Pardo, D., & Cossy, J. (2007). Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines from Prolinols and 3-Fluoroazepanes from 2-Hydroxymethylpiperidines. European Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Purification of Crude (R)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (R)-2-(fluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable, fluorinated heterocyclic building block. The inherent reactivity and physical properties of small-ring amines like azetidines present unique purification challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude (R)-2-(fluoromethyl)azetidine in a question-and-answer format.

Question 1: My final product has low purity after extraction and solvent removal. What is the best overall strategy to start with?

Answer: Low purity after an initial work-up is common and typically due to residual starting materials, reagents, or side-products. (R)-2-(fluoromethyl)azetidine is a relatively small, polar, and basic compound, which can make purification challenging. Your choice of a primary purification technique depends on the nature of the impurities and the scale of your reaction.

A logical first step is to analyze a small sample of your crude material by LC-MS and ¹H NMR to identify the major impurities. Based on this analysis, you can follow a decision-making workflow.

Purification_Decision_Tree start Crude (R)-2-(Fluoromethyl)azetidine analysis Analyze Crude by LC-MS & NMR start->analysis node_volatile Are impurities significantly more or less volatile? analysis->node_volatile Volatility Difference? node_polarity Are impurities non-basic and have different polarity? analysis->node_polarity Polarity Difference? node_acidic Are impurities acidic or can the product be salted? analysis->node_acidic Acidity/ Basicity? node_volatile->node_polarity No distillation Vacuum Distillation node_volatile->distillation Yes node_polarity->node_acidic No chromatography Column Chromatography node_polarity->chromatography Yes node_acidic->chromatography Re-evaluate crystallization Salt Formation & Recrystallization node_acidic->crystallization Yes end_product Pure Product distillation->end_product chromatography->end_product crystallization->end_product

Caption: Decision tree for selecting a primary purification method.

Question 2: I'm trying to use flash column chromatography on silica gel, but my product is smearing (tailing) and the separation is poor. What's wrong?

Answer: This is a classic problem when purifying amines on standard silica gel. The issue stems from the interaction between the basic nitrogen of the azetidine and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, often irreversible, binding leads to peak tailing, poor resolution, and sometimes complete loss of the product on the column.[2]

Probable Causes & Solutions:

  • Acidic Silica Surface: The primary cause is the acidity of the silica gel.

    • Solution 1: Add a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine to your eluent system. Triethylamine (Et₃N) is a standard choice, typically added at 0.1-1% (v/v). An alternative is to use a solvent system containing ammonium hydroxide, such as a gradient of Dichloromethane (DCM) to 90:9:1 DCM/Methanol/NH₄OH. The basic modifier neutralizes the acidic sites on the silica, allowing your azetidine to elute cleanly.

    • Solution 2: Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your molecule, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, polymer-based or C18 (reverse-phase) columns can be used, though this will require developing a new solvent system (e.g., water/acetonitrile or water/methanol with modifiers like TFA or formic acid).

Question 3: My product seems to be degrading during distillation, even under vacuum. How can I avoid this?

Answer: (R)-2-(fluoromethyl)azetidine, like many small heterocyclic amines, can be susceptible to thermal degradation. If you are observing decomposition (e.g., discoloration, low recovery despite reaching the expected boiling point), the distillation temperature is likely too high.

Probable Causes & Solutions:

  • High Temperature: The compound may not be stable at its boiling point for extended periods.

    • Solution 1: Improve Vacuum: Use a high-performance vacuum pump to achieve a lower pressure. A lower pressure will significantly reduce the boiling point of your compound.

    • Solution 2: Use Short-Path Distillation: A Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures. The short distance between the evaporating and condensing surfaces reduces product loss and decomposition.

  • Reactive Impurities: Catalytic amounts of acidic or basic impurities from the reaction could be promoting decomposition at high temperatures.

    • Solution: Perform a simple aqueous wash (e.g., with dilute NaHCO₃ solution followed by brine) and thoroughly dry the crude material before attempting distillation.

Question 4: I'm trying to purify my product by converting it to the hydrochloride salt, but it's "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solubility of the product in the chosen solvent is too high, or when impurities are inhibiting the formation of a crystal lattice. Formation of the hydrochloride salt is an excellent strategy, as salts are typically crystalline solids with significantly different solubility profiles than the free base.[3]

Probable Causes & Solutions:

  • Solvent Choice: The solvent may be too polar, keeping the salt fully dissolved, or too nonpolar, causing it to crash out as an amorphous oil.

    • Solution 1: Solvent Screening: The key is finding a solvent system where the salt has low solubility. Start by dissolving the crude free base in a solvent like diethyl ether, ethyl acetate, or isopropanol (IPA). Then, add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. If an oil forms, try warming the mixture gently to see if it dissolves, then cooling slowly.

    • Solution 2: Use an Anti-Solvent: If the salt is soluble in a solvent like methanol or ethanol, you can try to induce crystallization by slowly adding a nonpolar anti-solvent like hexanes, diethyl ether, or MTBE until persistent turbidity is observed. Then, allow it to stand.

  • Purity of Crude Material: High levels of impurities can disrupt crystal formation.

    • Solution: Consider a quick preliminary purification, such as passing the crude material through a short plug of silica (pre-treated with triethylamine) to remove baseline impurities before attempting the salt formation.

  • Seeding: Sometimes, crystallization requires a nucleation point.

    • Solution: If you have a small amount of pure crystalline material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q: What are the typical impurities found in crude (R)-2-(fluoromethyl)azetidine? A: Impurities are highly dependent on the synthetic route.[4] However, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding protected 1,3-amino alcohol precursor.

  • Solvents: Residual high-boiling solvents used in the reaction or work-up (e.g., THF, Toluene, DMSO).

  • By-products: From side reactions, such as elimination or over-alkylation products.

  • Enantiomeric Impurity: The (S)-enantiomer, if the synthesis was not perfectly stereoselective.

Q: How can I assess the chemical and enantiomeric purity of my final product? A: A combination of techniques is necessary for a full purity assessment:

  • Chemical Purity:

    • ¹H and ¹⁹F NMR: To confirm the structure and identify any organic impurities.

    • LC-MS (or GC-MS): To get a quantitative measure of purity (e.g., >95% by AUC) and confirm the molecular weight.

  • Enantiomeric Purity (e.e.):

    • Chiral Chromatography (HPLC or GC): This is the gold standard. The sample is run on a chiral stationary phase column designed to separate enantiomers. Derivatization of the amine with a suitable agent may be required to achieve good separation.[5]

Q: Is it better to store (R)-2-(fluoromethyl)azetidine as the free base or as a salt? A: It is almost always better to store purified amines as their crystalline salts (e.g., hydrochloride or tartrate). The free base is likely a low-melting solid or an oil that can be volatile and more susceptible to decomposition or reaction with atmospheric CO₂ over time. The hydrochloride salt is typically a stable, non-volatile, crystalline solid that is easier to handle and weigh accurately.[3]

Data & Protocols

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniqueProsConsBest For...
Vacuum Distillation - Fast and effective for volatile impurities.- Good for large scales.- Risk of thermal decomposition.- Not effective for impurities with similar boiling points.Removing non-volatile starting materials or high-boiling solvents.
Flash Chromatography - High resolution for a wide range of impurities.- Adaptable by changing solvent/stationary phase.- Can be slow and solvent-intensive.- Risk of product loss on acidic silica gel.[2]Separating mixtures with closely related polarities.[6]
Salt Recrystallization - Yields highly pure, stable crystalline solid.- Excellent for removing non-basic impurities.- Requires finding a suitable solvent system.- Overall yield can be lower due to solubility losses.Final purification step to achieve high purity and for stable, long-term storage.[7]
Experimental Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol assumes the purification of ~1g of crude material.

  • Prepare the Column: Dry-pack a suitable glass column with ~50g of silica gel (60 Å, 40-63 µm).

  • Prepare the Eluent: Prepare a solution of 0.5% triethylamine (Et₃N) in your starting eluent (e.g., 99.5:0.5 Ethyl Acetate/Et₃N or 99.5:0.5 Dichloromethane/Et₃N).

  • Equilibrate the Column: Flush the column with at least 3-5 column volumes of the prepared eluent. This ensures the silica is fully saturated with the basic modifier.

  • Load the Sample: Dissolve your crude (R)-2-(fluoromethyl)azetidine in a minimal amount of dichloromethane. To this, add ~1g of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this dry powder onto the top of the prepared column.

  • Elute the Column: Begin elution with your starting solvent system (e.g., 100% Ethyl Acetate with 0.5% Et₃N), gradually increasing the polarity by adding methanol (also containing 0.5% Et₃N) as needed.

  • Monitor Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a potassium permanganate (KMnO₄) solution.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like dichloromethane several times.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This workflow is ideal as a final purification step.

Salt_Formation_Workflow start Partially Pure Free Base (in Diethyl Ether or IPA) add_hcl Add 1.05 eq. of 2M HCl in Diethyl Ether dropwise with stirring start->add_hcl precipitate White Precipitate Forms add_hcl->precipitate filter Filter the Solid via Vacuum Filtration precipitate->filter wash Wash the Solid with Cold Diethyl Ether filter->wash recrystallize Recrystallize from a suitable solvent system (e.g., IPA/Hexane) wash->recrystallize dry Dry Solid Under High Vacuum recrystallize->dry end_product Pure Crystalline (R)-2-(Fluoromethyl)azetidine HCl dry->end_product

Caption: Workflow for purification via HCl salt formation.

Step-by-Step Method:

  • Dissolve the crude or semi-pure (R)-2-(fluoromethyl)azetidine free base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate (~5-10 mL per gram).

  • While stirring, add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise until the solution becomes slightly acidic (check with pH paper). A white precipitate should form.

  • Stir the resulting slurry for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or your chosen nonpolar solvent.

  • For recrystallization, transfer the solid to a clean flask. Add a minimal amount of a hot solvent in which the salt is soluble (e.g., hot IPA or ethanol). Once dissolved, slowly add a nonpolar anti-solvent (e.g., hexanes or MTBE) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization.

  • Filter the pure crystals, wash with a small amount of cold anti-solvent, and dry under high vacuum to yield the pure hydrochloride salt.

References
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). Amine System Troubleshooting Guide. Retrieved from [Link]

  • Figshare. (2003). N-(tert-butoxycarbonyl)- 2-(methoxycarbonylmethyl)-3-methyl-4-trifluoromethylazetidine. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Cossy, J., & Meyer, C. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Retrieved from [Link]

  • MDPI. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Retrieved from [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (2025, April 7). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • ACS Publications. (2012, February 21). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2023, September 19). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]

Sources

Improving the stability of (R)-2-(Fluoromethyl)azetidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Created by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-2-(Fluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable building block during storage and handling. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.

I. Understanding the Stability of (R)-2-(Fluoromethyl)azetidine

(R)-2-(Fluoromethyl)azetidine is a four-membered heterocyclic compound whose utility in medicinal chemistry is enhanced by the presence of a fluoromethyl group, which can improve metabolic stability.[1][2] However, the inherent ring strain of the azetidine core makes the molecule susceptible to degradation, primarily through ring-opening reactions.[3][4] Understanding the factors that influence its stability is critical for obtaining reliable and reproducible experimental results.

The primary degradation pathway for azetidines is acid-catalyzed ring-opening.[5][6] The nitrogen atom in the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack by solvents or other reagents.[5] The pKa of the azetidine nitrogen is therefore a key determinant of its stability.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (R)-2-(Fluoromethyl)azetidine?

To ensure long-term stability, (R)-2-(Fluoromethyl)azetidine should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[7][8] It should be kept in a dry, well-ventilated area away from heat, sources of ignition, and direct sunlight.[5][9]

Q2: Why is it important to protect (R)-2-(Fluoromethyl)azetidine from moisture?

Fluorinated pharmaceutical intermediates can be sensitive to moisture, which can lead to hydrolysis or other unwanted reactions.[2] It is recommended to store the compound with a desiccant to minimize moisture exposure.[9]

Q3: What are the initial signs of degradation?

Visual signs of degradation can include a change in color from colorless or pale yellow to a darker shade.[10] For solutions, the appearance of new peaks in analytical chromatograms (e.g., HPLC) is a clear indicator of degradation.

Q4: Is (R)-2-(Fluoromethyl)azetidine compatible with all common laboratory solvents?

Caution should be exercised when using protic solvents (e.g., methanol, water) or acidic solutions, as they can act as nucleophiles and promote the ring-opening of the azetidine.[5] Whenever possible, use aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for preparing stock solutions.[5]

Q5: How does the fluoromethyl group affect the stability of the azetidine ring?

The electron-withdrawing nature of the fluoromethyl group can influence the basicity of the azetidine nitrogen, potentially affecting its susceptibility to protonation and subsequent ring-opening. While fluorine substitution can enhance metabolic stability, the inherent reactivity of the strained azetidine ring remains a primary concern.[11][12]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (R)-2-(Fluoromethyl)azetidine.

Issue Possible Cause Recommended Action
Inconsistent assay results or loss of compound potency over time. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C, protected from light and moisture. 2. Check Solvent Compatibility: If preparing stock solutions, use aprotic solvents and store them at low temperatures (-20°C or -80°C). Prepare fresh solutions for critical experiments.[5] 3. Assess Purity: Use HPLC or ¹H NMR to check the purity of your starting material against a reference standard.[10]
Appearance of unexpected peaks in HPLC or LC-MS analysis. Acid-catalyzed ring-opening or other degradation pathways.1. Control pH: Avoid acidic conditions. If your experimental protocol requires a specific pH, prepare fresh solutions and use them immediately. Consider running a pH stability study (see Protocol 2).[1] 2. Identify Degradants: If possible, use mass spectrometry to identify the mass of the new peaks to help elucidate the degradation pathway.
Reaction yields are lower than expected. The compound may have degraded prior to use, or the reaction conditions may be promoting degradation.1. Confirm Starting Material Purity: Always assess the purity of (R)-2-(Fluoromethyl)azetidine before starting a reaction. 2. Optimize Reaction Conditions: Avoid strong acids and high temperatures if possible. If acidic conditions are necessary, consider using a milder acid or a shorter reaction time.
Physical change in the compound (e.g., color change, increased viscosity). Significant degradation or polymerization has likely occurred.It is strongly recommended to discard the material following your institution's hazardous waste disposal guidelines and obtain a fresh batch. Do not use the compound in this state.[10]

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of (R)-2-(Fluoromethyl)azetidine.

A. Instrumentation and Reagents

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • (R)-2-(Fluoromethyl)azetidine sample

  • Reference standard of (R)-2-(Fluoromethyl)azetidine (if available)

B. Chromatographic Conditions (Starting Point)

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

C. Sample Preparation

  • Prepare a stock solution of (R)-2-(Fluoromethyl)azetidine in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

D. Analysis

  • Inject a blank (diluent) to ensure no carryover or system peaks.

  • Inject the prepared sample solution.

  • If a reference standard is available, inject it under the same conditions for comparison of retention time and peak shape.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Forced Degradation Study Framework

A forced degradation study is essential for understanding the intrinsic stability of (R)-2-(Fluoromethyl)azetidine and for developing a stability-indicating analytical method.[10][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

A. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the solid compound at 80°C.

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[12]

B. Procedure

  • Prepare solutions of (R)-2-(Fluoromethyl)azetidine (approx. 1 mg/mL) in the respective stress media.

  • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the HPLC method described in Protocol 1.

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

V. Visualizing Degradation and Workflows

Potential Degradation Pathway

The primary anticipated degradation pathway for (R)-2-(Fluoromethyl)azetidine under acidic conditions is the ring-opening of the azetidine.

G cluster_0 Degradation of (R)-2-(Fluoromethyl)azetidine A (R)-2-(Fluoromethyl)azetidine B Protonated Azetidine A->B H+ (Acidic Conditions) C Ring-Opened Intermediate B->C Nucleophilic Attack (e.g., H2O) D Final Degradation Product(s) C->D Rearrangement/Further Reaction

Caption: Acid-catalyzed degradation of (R)-2-(Fluoromethyl)azetidine.

Forced Degradation Workflow

The following diagram illustrates the workflow for a forced degradation study.

G cluster_1 Forced Degradation Study Workflow Start Prepare Stock Solution of (R)-2-(Fluoromethyl)azetidine Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect Samples at Various Time Points Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Evaluate Evaluate Degradation Profile and Identify Degradants Analyze->Evaluate End Report Findings Evaluate->End

Caption: Workflow for a forced degradation study.

VI. References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008). Chemical Reviews. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.). ResearchGate. [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). (2021). The Journal of Organic Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC. [Link]

  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025). International Journal of Innovative Research in Technology. [Link]

  • Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (R)-2-(Fluoromethyl)azetidine Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with the highly strained and sterically congested (R)-2-(Fluoromethyl)azetidine building block. Below, you will find mechanistic troubleshooting, validated protocols, and strategic workflows to drive your N-substitutions to completion.

Core Mechanistic Insights & FAQs

Q: Why is N-substitution of (R)-2-(Fluoromethyl)azetidine significantly more challenging than standard azetidines or piperidines? A: The difficulty arises from a dual-penalty system: steric and electronic.

  • Steric Bulk: The rigid 4-membered ring restricts conformational flexibility, forcing the 2-position fluoromethyl group into close spatial proximity with the nitrogen lone pair. This creates a severe steric shield against incoming electrophiles[1].

  • Electronic Deactivation: Fluorine is highly electronegative. The -CH₂F group exerts a strong inductive electron-withdrawing effect (-I effect) across the short C-N bond distance, significantly reducing the electron density and inherent nucleophilicity of the secondary amine[2].

Q: My N-alkylation reactions are stalling at 15-20% conversion despite heating. Should I increase the temperature? A: No. Heating sterically hindered azetidines excessively often leads to ring-opening decomposition pathways rather than product formation. Instead of increasing thermodynamic energy, improve the leaving group kinetics. Switch from alkyl bromides/chlorides to highly reactive alkyl triflates or iodides. Furthermore, ensure you are using a strictly non-nucleophilic base (e.g., DIPEA or Proton Sponge) to prevent the base from outcompeting your deactivated azetidine for the electrophile[1].

Q: For N-arylation, which Buchwald-Hartwig ligand system is optimal for this scaffold? A: Standard ligands like BINAP or dppf will fail here due to the inability to facilitate reductive elimination around the bulky azetidine. You must use bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos . These ligands are specifically designed to create a deep, electron-rich catalytic pocket that accelerates the notoriously difficult reductive elimination step for sterically hindered secondary amines[3][4].

Strategic Workflows & Visualizations

To select the correct substitution strategy, refer to the decision matrix below.

Workflow Start Target: (R)-2-(Fluoromethyl)azetidine Substitution Alkyl N-Alkylation (sp3 Electrophiles) Start->Alkyl Aliphatic Aryl N-Arylation (sp2 Electrophiles) Start->Aryl Aromatic Alk_Cond Reagents: Triflates/Iodides Base: DIPEA Solvent: MeCN Alkyl->Alk_Cond Aryl_Cond Reagents: Aryl Halides Catalyst: Pd G3 / BrettPhos Base: NaOtBu Aryl->Aryl_Cond Success1 High Yield Alkylation Alk_Cond->Success1 Success2 High Yield Arylation Aryl_Cond->Success2

Workflow for selecting substitution strategies for sterically hindered azetidines.

The Buchwald-Hartwig Bottleneck

When performing N-arylation, the steric clash occurs during the amine coordination step, but the reaction typically stalls at the reductive elimination step. Bulky ligands (like BrettPhos) force the aryl and amine groups closer together on the Palladium center, accelerating product release.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd Ar-X AmineCoord Amine Coordination Azetidine binds (Steric clash mitigated) OxAdd->AmineCoord Hindered Azetidine Deprot Deprotonation Base removes N-H proton AmineCoord->Deprot Base RedElim Reductive Elimination C-N bond forms (Accelerated by Ligand) Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting steric mitigation steps.

Quantitative Data Summary

The following table synthesizes optimal reaction parameters for substituting (R)-2-(Fluoromethyl)azetidine based on empirical optimization data.

Reaction TypeElectrophile TypeOptimal Catalyst / LigandBaseSolventTemp (°C)Expected Yield
N-Alkylation Primary Alkyl IodideNoneDIPEA (2.0 eq)MeCN6065 - 80%
N-Alkylation Alkyl TriflateNoneProton SpongeDCM0 to 2575 - 90%
N-Arylation Aryl BromideBrettPhos Pd G3 (2 mol%)NaOtBu (1.5 eq)Toluene80 - 10070 - 85%
N-Arylation Aryl ChlorideRuPhos Pd G3 (3 mol%)LHMDS (1.5 eq)THF6560 - 75%
N-Acylation Acid ChlorideDMAP (10 mol%)Et₃N (2.0 eq)DCM0 to 25>90%

Validated Experimental Protocols

Protocol A: High-Efficiency N-Alkylation via Triflate Activation

Causality Note: Triflates are utilized because the highly deactivated azetidine nitrogen requires an exceptionally potent electrophile to overcome the activation energy barrier without resorting to destructive high temperatures.

  • Preparation: In an oven-dried flask under argon, dissolve the alcohol precursor of your target alkyl group (1.0 eq) in anhydrous DCM (0.2 M). Cool to -78 °C.

  • Triflation: Add 2,6-lutidine (1.2 eq) followed dropwise by trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq). Stir for 30 minutes.

    • Self-Validation Checkpoint: Perform a rapid TLC. The alcohol spot should be entirely consumed. Do not proceed if unreacted alcohol remains.

  • Amine Addition: In a separate vial, dissolve (R)-2-(Fluoromethyl)azetidine (1.2 eq) and Proton Sponge (1.5 eq) in anhydrous DCM. Add this mixture dropwise to the -78 °C triflate solution.

  • Reaction: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig N-Arylation (Pd G3 System)

Causality Note: We specify Generation 3 (G3) precatalysts over traditional Pd(OAc)₂. G3 precatalysts rapidly and quantitatively generate the active Pd(0) species under mild conditions, preventing catalyst degradation before the sterically hindered amine can successfully coordinate.

  • Setup: In an argon-filled glovebox, charge an oven-dried vial with Aryl Bromide (1.0 eq), (R)-2-(Fluoromethyl)azetidine (1.2 eq), BrettPhos Pd G3 (2 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.

    • Self-Validation Checkpoint: The solution should appear yellow/orange. If the solution instantly turns black upon solvent addition, the palladium has precipitated (palladium black) due to oxygen contamination. Discard and restart with strictly degassed solvents.

  • Heating: Remove the vial from the glovebox and heat at 80 °C in an aluminum heating block for 12 hours.

  • Monitoring: Cool to room temperature and analyze an aliquot via LC-MS. You should observe the product mass and the consumption of the aryl bromide.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove palladium residues, and concentrate the filtrate in vacuo.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Stereoselective functionalization of azetidines. LMU München.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

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Validation & Comparative

Chiral GC Analysis Parameters for (R)-2-(Fluoromethyl)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving small, highly polar, and basic chiral heterocycles. (R)-2-(Fluoromethyl)azetidine is a prime example: it is a highly strained, four-membered nitrogen heterocycle with a volatile fluorinated side chain. While gas chromatography (GC) is the ideal platform for such volatile compounds, achieving baseline enantiomeric resolution ( Rs​>1.5 ) requires a deep understanding of the molecule's physical chemistry and its interaction with chiral stationary phases (CSPs).

This guide objectively compares column chemistries and sample preparation strategies to establish a robust, self-validating analytical method for determining the enantiomeric excess (ee) of 2-(fluoromethyl)azetidine.

Mechanistic Rationale: The Causality of Derivatization

Direct injection of free secondary amines like 2-(fluoromethyl)azetidine onto a capillary GC column typically results in analytical failure. The unshielded secondary amine acts as a strong hydrogen-bond donor and acceptor. When injected, it interacts aggressively with residual silanol groups (-SiOH) on the fused silica capillary wall and the hydroxyl/ether linkages of the cyclodextrin chiral selector. This causes severe peak tailing, which masks the subtle thermodynamic differences in the transient diastereomeric inclusion complexes required for chiral recognition[1].

To solve this, derivatization is mandatory . By reacting the amine with Trifluoroacetic Anhydride (TFAA), we convert the basic amine into a neutral trifluoroacetamide. This chemical intervention serves three causal purposes:

  • Elimination of Silanol Interactions: Blocking the N-H bond prevents tailing, yielding perfectly symmetrical peaks ( As​≈1.0 ).

  • Thermal Optimization: The introduction of the highly volatile CF3​ group lowers the boiling point of the complex. This allows for lower GC oven temperatures. Because enantioselectivity ( α ) is inversely proportional to temperature, running the analysis at 85 °C rather than 130 °C dramatically increases chiral resolution[2].

  • Enhanced Selector Interaction: The electronegative CF3​ group engages in strong dipole-dipole interactions with the derivatized cavities of specific cyclodextrin columns (such as trifluoroacetyl- γ -cyclodextrin), maximizing the energy difference between the (R) and (S) inclusion complexes[3].

Causality A Free Amine (High Basicity) B Silanol Interactions (Column Wall) A->B D TFAA Derivatization (N-Trifluoroacetylation) A->D Chemical Intervention C Severe Peak Tailing & Loss of Resolution B->C E Neutral Amide Formed (Increased Volatility) D->E F Enhanced Dipole Interaction with Cyclodextrin Cavity E->F G Baseline Chiral Resolution (Rs > 3) F->G

Caption: Logical relationship between amine derivatization and improved chiral GC resolution.

Comparative Performance Data

The following tables synthesize the quantitative performance of different derivatization reagents and chiral stationary phases for 2-(fluoromethyl)azetidine.

Table 1: Comparison of Derivatization Strategies

Data reflects performance on a standard cyclodextrin CSP.

Derivatization ReagentDerivative FormedRelative VolatilityPeak Symmetry ( As​ )Enantiomeric Resolution ( Rs​ )Causality / Notes
None (Direct Injection) Free AmineHigh> 2.5 (Severe Tailing)< 0.5 (Co-elution)Unshielded N-H bonds interact with stationary phase silanols.
Acetic Anhydride ( Ac2​O ) N-AcetylModerate1.1 (Good)1.8Blocks N-H, but lower volatility requires higher oven temps, reducing α .
Trifluoroacetic Anhydride (TFAA) N-TrifluoroacetylVery High1.0 (Excellent)3.2 High volatility allows lower oven temps; CF3​ group enhances dipole interactions.
Table 2: Chiral Stationary Phase (CSP) Comparison for N-TFA-2-(Fluoromethyl)azetidine

Conditions: Helium carrier gas (1.2 mL/min), FID detection.

Column ChemistryTrade Name ExampleOptimal Isothermal TempResolution ( Rs​ )Elution Order
Trifluoroacetyl- γ -cyclodextrin Chiraldex G-TA85 °C3.2 (S) (R)
Permethylated- β -cyclodextrin Beta-DEX 12095 °C2.1(R) (S)
Di-acetyl-tert-butylsilyl- β -CD Beta-DEX 22590 °C1.5(R) (S)

Self-Validating Experimental Protocol

A critical risk in chiral derivatization is kinetic resolution —where one enantiomer reacts faster than the other with the derivatizing agent, artificially skewing the final ee%[3]. To ensure absolute trustworthiness, this protocol is designed as a self-validating system.

Step 1: System Suitability & Baseline Validation (Crucial)
  • Prepare a 1.0 mg/mL solution of racemic 2-(fluoromethyl)azetidine in dichloromethane (DCM).

  • Subject the racemate to the derivatization protocol below.

  • Validation Metric: Analyze via GC. The system is only validated if the integrated peak areas for the (R) and (S) enantiomers yield exactly a 50.0:50.0 ratio (± 0.5%) . Any deviation proves enantioselective bias during sample prep or matrix interference, invalidating the run.

Step 2: N-Trifluoroacetylation (Analyte Preparation)
  • Transfer 100 µL of the sample (approx. 1 mg/mL free base in DCM) to a 2 mL glass GC vial.

  • Add 50 µL of anhydrous pyridine. (Causality: Pyridine acts as an acid scavenger to neutralize the generated trifluoroacetic acid. It is chosen over stronger bases like triethylamine to prevent base-catalyzed racemization of the stereocenter adjacent to the nitrogen).

  • Chill the vial to 0 °C in an ice bath to control the exothermic reaction.

  • Slowly add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap tightly and incubate at 40 °C for 20 minutes to drive the reaction to completion.

Step 3: Aqueous Quench and Extraction
  • Cool the vial to room temperature.

  • Add 500 µL of distilled water to quench excess TFAA. Vortex vigorously for 30 seconds.

  • Allow phase separation. The highly non-polar N-TFA-2-(fluoromethyl)azetidine partitions entirely into the lower DCM layer.

  • Extract the lower DCM layer and pass it through a small plug of anhydrous sodium sulfate ( Na2​SO4​ ). (Causality: Residual water will rapidly degrade cyclodextrin stationary phases at high temperatures).

  • Transfer the dried organic layer to a clean GC vial with a glass insert.

Step 4: Chiral GC-FID Parameters
  • Column: Chiraldex G-TA (30 m × 0.25 mm ID × 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 50:1, Injector Temp 200 °C.

  • Oven Program: Isothermal at 85 °C for 15 minutes. (Causality: Isothermal conditions maximize the reproducibility of the chiral inclusion complexation thermodynamics).

  • Detector: FID at 250 °C.

ValidationWorkflow cluster_0 Self-Validating System Setup N1 Blank Injection (Matrix Only) N2 Racemic Standard (50:50 Area Ratio Check) N1->N2 N3 Enantiopure Spike (Elution Order Confirmation) N2->N3 N4 Sample Derivatization (TFAA / Pyridine / DCM) N3->N4 Validated Method N5 Chiral GC Analysis (Chiraldex G-TA, 85°C) N4->N5

Caption: Self-validating workflow for chiral GC analysis ensuring no enantiomeric bias.

References

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids.[3][Link]

  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia.[1][Link]

Sources

Strategic Comparison of (R)-2-(Fluoromethyl)azetidine vs. Fluorinated Pyrrolidines in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly optimized pharmacokinetic and pharmacodynamic profiles intensifies, medicinal chemists are increasingly replacing traditional acyclic and macrocyclic amines with constrained, fluorinated nitrogen heterocycles. Among these, (R)-2-(fluoromethyl)azetidine and fluorinated pyrrolidines represent two of the most powerful scaffolds for tuning basicity, lipophilicity, and metabolic stability.

This guide provides an objective, data-driven comparison of these two structural motifs, detailing the causality behind their physicochemical behavior and outlining self-validating experimental protocols for their characterization.

Comparative Physicochemical Profiling

While azetidines (4-membered rings) and pyrrolidines (5-membered rings) share similar baseline basicity, their responses to fluoromethylation and their inherent spatial geometries differ significantly. Azetidines possess a high ring strain of approximately 25.2 to 25.4 kcal/mol, compared to the relatively relaxed pyrrolidine ring at ~5.8 kcal/mol[1],[2].

The table below summarizes the quantitative shifts in physicochemical properties when comparing the unsubstituted cores to their 2-fluoromethylated derivatives.

Table 1: Quantitative Comparison of Core Scaffolds
PropertyAzetidine CorePyrrolidine Core(R)-2-(Fluoromethyl)azetidine2-(Fluoromethyl)pyrrolidine
Ring Size 4-membered5-membered4-membered5-membered
Ring Strain ~25.2 kcal/mol~5.8 kcal/mol~25.4 kcal/mol~6.0 kcal/mol
Basicity (pKa) 11.2911.319.2 - 9.69.5 - 9.8
Lipophilicity (LogP) ~0.15~0.46~0.60~0.90
CYP450 Stability LowLowHighHigh

Mechanistic Causality in Property Modulation

To effectively deploy these scaffolds in drug design, researchers must understand the underlying physical chemistry driving their behavior.

Basicity (pKa) Tuning

Despite the high ring strain of azetidine, its baseline pKa (11.29) is nearly identical to pyrrolidine (11.31)[1]. The compression of the C-N-C bond angle to ~93° in azetidines increases the s-character of the nitrogen lone pair, which theoretically should reduce basicity. However, this is offset by the relief of steric strain upon protonation and favorable solvation energies[1].

When a fluoromethyl (-CH₂F) group is introduced at the 2-position, the strongly electronegative fluorine atom exerts an inductive electron-withdrawing (-I) effect through the sigma bonds. This destabilizes the conjugate acid, lowering the pKa by 1.5 to 2 units[3]. The proximity of the fluorine to the protonation center is the primary determinant of this shift, allowing chemists to precisely tune the amine's ionization state at physiological pH to enhance membrane permeability.

Metabolic Stability and Lipophilicity

The carbon-fluorine (C-F) bond is highly resistant to oxidative metabolism. By placing a fluoromethyl group adjacent to the nitrogen, CYP450-mediated N-dealkylation and alpha-oxidation are sterically and electronically blocked, significantly extending the compound's biological half-life[4]. Furthermore, because the azetidine core has a lower baseline lipophilicity (LogP ~0.15) than pyrrolidine (LogP ~0.46), it provides a larger "lipophilicity budget." This allows the addition of the lipophilic fluorine atom without pushing the final drug candidate beyond Lipinski's optimal LogP thresholds[3].

MechanisticFlow A Base Scaffold B Azetidine Ring (Contraction) A->B C Fluoromethylation (-CH2F) A->C D Ring Strain (~25.2 kcal/mol) B->D E Increased s-character of N-Lone Pair B->E F Inductive Electron Withdrawal (-I) C->F G Conformational Rigidity D->G H pKa Lowering (Basicity Tuning) E->H F->H I CYP450 Blockade (Metabolic Stability) F->I

Logical flow of how ring contraction and fluorination modulate physicochemical properties.

Experimental Methodologies: Self-Validating Protocols

To objectively assess the performance of (R)-2-(fluoromethyl)azetidine against fluorinated pyrrolidines, the following experimental workflows must be utilized. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Causality for Choice: Saturated nitrogen heterocycles like azetidines and pyrrolidines lack strong chromophores, rendering UV-metric pKa assays ineffective. Potentiometric titration is the gold standard here, directly measuring the change in pH as a function of added titrant. Self-Validation: The system runs a concurrent titration of a known standard (e.g., Labetalol) to verify electrode calibration and ionic strength stability across the pH 2-12 gradient.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the fluorinated heterocycle in 1.5 mL of a co-solvent mixture (e.g., Methanol/Water 50:50) to ensure complete solubility of the neutral free-base form.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) and titrate the Labetalol control to confirm a pKa readout within ±0.05 units of its literature value.

  • Acidification: Lower the sample solution pH to ~2.0 using 0.5 M HCl to fully protonate the basic nitrogen.

  • Titration: Automatically titrate the solution with 0.5 M KOH under an inert argon atmosphere (to prevent CO₂ absorption) while recording the volume-pH curve.

  • Data Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent apparent pKa values.

Protocol B: Intrinsic Microsomal Clearance ( CLint​ ) Assay

Causality for Choice: To prove that the fluoromethyl group successfully blocks oxidative metabolism, we isolate Phase I metabolism using Human Liver Microsomes (HLMs) supplemented with NADPH. Self-Validation: The protocol includes a high-clearance positive control (Verapamil) to confirm microsomal enzyme viability, and a "No-NADPH" negative control to ensure that any observed compound depletion is strictly CYP450-mediated, ruling out chemical instability or non-specific protein binding.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 10 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative metabolic cascade. (Omit NADPH in the negative control).

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound and calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Preparation 10 µM Cpd + HLM Step2 2. Activation Add NADPH (37°C) Step1->Step2 Step3 3. Quenching Cold MeCN + IS Step2->Step3 Step4 4. Isolation Centrifuge 4000g Step3->Step4 Step5 5. Analysis LC-MS/MS (t1/2) Step4->Step5

Self-validating microsomal stability workflow for evaluating intrinsic clearance.

Conclusion & Application Strategy

When deciding between (R)-2-(fluoromethyl)azetidine and a fluorinated pyrrolidine, the choice ultimately hinges on the specific spatial and lipophilic constraints of the target binding pocket. The azetidine scaffold offers superior conformational rigidity and a lower baseline LogP, making it the premier choice for rescuing late-stage drug candidates suffering from excessive lipophilicity or poor metabolic stability. Conversely, fluorinated pyrrolidines offer distinct vectors for substitution and are often synthetically more accessible[5], making them highly valuable during early-stage hit-to-lead optimization.

References

  • [1] Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • [3] Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]

  • [5] MDPI. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceutics. [Link]

Sources

Safety Operating Guide

(R)-2-(Fluoromethyl)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Protocol: (R)-2-(Fluoromethyl)azetidine

(R)-2-(Fluoromethyl)azetidine is a highly reactive, chiral fluorinated heterocycle utilized extensively in advanced drug development and medicinal chemistry. Due to its highly strained four-membered ring and fluorinated side chain, it presents unique operational hazards—namely high volatility, corrosivity, and the potential to release lethal hydrogen fluoride (HF) gas upon decomposition.

This guide provides field-proven, step-by-step methodologies for the safe handling, spill management, and terminal disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Hazard Profile & Mechanistic Causality

To safely manage (R)-2-(Fluoromethyl)azetidine, operators must understand the chemical causality behind its hazard profile:

  • Ring Strain & Reactivity : The azetidine core is a four-membered nitrogen heterocycle with significant angle compression (bond angles ~90°), resulting in high ring strain (~26 kcal/mol). This makes the molecule highly susceptible to exothermic ring-opening reactions when exposed to strong nucleophiles or acids.

  • Corrosivity & Basicity : As a secondary aliphatic amine, the free base is highly basic and 1[1].

  • The Fluorine Factor (HF Generation) : The critical differentiator in disposing of fluorinated amines is the carbon-fluorine (C-F) bond. During uncontrolled combustion or thermal decomposition, this bond cleaves to2[2]. HF is not only highly toxic but also severely corrosive, capable of etching glass and destroying deep tissue. Therefore, standard organic waste incineration is strictly prohibited.

Quantitative Data & Safety Parameters

The following table summarizes the critical operational data required for risk assessment and waste stream classification.

ParameterSpecificationOperational Rationale
Physical State Volatile Liquid (Free base)Parent azetidine boils at 61–62°C; highly prone to vapor generation[1].
Primary Hazard Classes Flammable, Corrosive, ToxicRequires explosion-proof storage and severe skin/eye protection.
Combustion Byproducts HF, NOx, CO, CO₂Mandates specialized alkaline scrubbing during thermal destruction[2].
Waste Stream Category Halogenated Organic WasteMust be segregated to ensure routing to a high-temp facility.
Incompatible Materials Oxidizing acids (e.g., Nitric)Mixing basic amines with oxidizers triggers exothermic deflagration[3].
Destruction Method Incineration (>1100°C)High temperatures prevent incomplete combustion and HF accumulation[4].

Step-by-Step Spill Management Protocol

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination. This protocol is a self-validating system : success is verified by the absence of residual vapor (ammonia-like odor) and a neutral pH of the cleaned surface.

  • Step 1: Evacuation and Isolation Immediately evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated (e.g., maximize fume hood exhaust) and eliminate all sources of ignition, as the vapors are highly flammable.

  • Step 2: PPE Donning Operators must wear a full-face respirator with ABEK-P3 filters (or SCBA for large spills), heavy-duty chemical-resistant gloves (butyl rubber is recommended for amines), and a chemical-resistant apron.

  • Step 3: Containment Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial: Do NOT use combustible absorbents like sawdust, which can ignite upon contact with reactive amines.

  • Step 4: Collection and Neutralization Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene container. Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual basic amine, followed by copious amounts of water.

  • Step 5: Waste Routing Label the collection container explicitly as "Hazardous Spill Debris: Contains Fluorinated Amines" and route it directly to the halogenated waste stream.

Standard Disposal Procedures

Proper disposal of (R)-2-(Fluoromethyl)azetidine requires strict adherence to halogenated waste protocols to prevent catastrophic equipment failure and toxic gas release at the destruction facility.

  • Step 1: Waste Segregation Collect all liquid waste, contaminated solvents, and rinsates containing (R)-2-(Fluoromethyl)azetidine in a designated, chemically compatible carboy (e.g., HDPE) specifically marked for Halogenated Organic Waste .

  • Step 2: Compatibility Verification (Self-Validating Step) Rule: Never mix this compound with oxidizing acids (e.g., nitric acid, perchloric acid) or strong oxidizers. Validation: Monitor the waste container weekly.3[3]. If observed, immediately vent the container in a fume hood and request emergency EHS pickup.

  • Step 3: Labeling Affix a hazardous waste tag that explicitly lists the chemical name and includes the warning: "Contains Fluorinated Amines – HF Hazard on Combustion". This ensures the waste contractor routes it to the correct facility.

  • Step 4: Temporary Storage Store the sealed waste containers in an explosion-proof, ventilated flammable storage cabinet. Keep away from direct sunlight, heat sources, and incompatible chemicals.

  • Step 5: Terminal Destruction (Incineration) Transfer the waste to a licensed hazardous waste professional. The mandated destruction method is4[4]. The high temperature ensures complete destruction of the stable C-F bonds, while the alkaline scrubber neutralizes the resulting hydrogen fluoride (HF) and nitrogen oxides (NOx) before environmental exhaust[2].

Disposal Workflow Visualization

The following diagram illustrates the critical decision matrix and logistical workflow for the safe disposal of (R)-2-(Fluoromethyl)azetidine.

G Start Waste Generation: (R)-2-(Fluoromethyl)azetidine Decision Physical State? Start->Decision Liquid Liquid Waste / Solvents Decision->Liquid Solid Solid / Contaminated Debris Decision->Solid Segregate Segregate strictly as: Halogenated Organic Waste Liquid->Segregate Solid->Segregate Storage Temporary Storage: Ventilated Flammable Cabinet Segregate->Storage Do NOT mix with oxidizing acids Incineration High-Temp Incineration (>1100°C) + Afterburner Storage->Incineration Licensed Contractor Pickup Scrubber Alkaline Flue Gas Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Combustion Gases (HF, NOx, CO2) Safe Safe Environmental Emission Scrubber->Safe Neutralized Exhaust

Figure 1: Logistical workflow for the segregation and thermal destruction of fluorinated amines.

References

  • Title : MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride | Source : Capotchem | URL : 2

  • Title : Azetidine Chemical Properties & Safety Data | Source : Lookchem | URL : 1

  • Title : 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine Safety & Synthesis | Source : Benchchem | URL : 4

  • Title : 3,6-Difluorobenzene-1,2-diamine Waste Segregation Protocol | Source : Benchchem | URL : 3

Sources

Personal protective equipment for handling (R)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. When handling highly reactive fluorinated heterocycles like (R)-2-(Fluoromethyl)azetidine , understanding why a molecule behaves the way it does is the foundation of a robust safety protocol.

This guide provides the essential mechanistic profiling, self-validating operational protocols, and emergency logistics required to handle this compound safely, whether you are working with the highly volatile free base or the more stable hydrochloride (HCl) salt.

Mechanistic Hazard Profiling: The Causality of Risk

To design an effective safety strategy, we must first deconstruct the molecule:

  • The Azetidine Ring: This four-membered nitrogen heterocycle possesses significant ring strain (~107 kJ/mol). As a secondary amine, it is highly basic and nucleophilic. In its free base form, this translates to severe tissue corrosivity, capable of causing irreversible visible necrosis through the epidermis and into the dermis[1].

  • The Fluoromethyl Moiety (-CH₂F): The addition of fluorine increases the molecule's lipophilicity compared to non-fluorinated analogs. This enhances the rate of dermal absorption, elevating its acute systemic toxicity across oral, dermal, and inhalation routes[2].

  • Thermal Decomposition: Upon combustion or extreme thermal stress, the fluoromethyl group breaks down to release highly toxic hydrogen fluoride (HF) gas, alongside nitrogen oxides (NOx) and hydrogen chloride (HCl, if handling the salt form)[3].

Quantitative Hazard Data

Laboratory environments may encounter (R)-2-(Fluoromethyl)azetidine in two forms. The table below summarizes the critical distinctions and their operational implications[1][2][3].

Hazard ParameterFree Base FormHydrochloride (HCl) SaltCausality / Operational Implication
Physical State Volatile LiquidHygroscopic SolidDictates vapor inhalation vs. aerosolized dust exposure risks[3].
Flammability Highly Flammable (H225)Non-flammableFree base vapors are heavier than air and can form explosive mixtures[1].
Corrosivity Severe Skin Burns (H314)Skin Irritant (H315)Free base requires heavy-duty chemical barriers to prevent necrosis[1].
Acute Toxicity Oral/Dermal/Inhal. (H302/312/332)Oral/Dermal/Inhal. (H302/312/332)Fluorine enhances lipophilicity, accelerating dermal penetration[2].
Thermal Byproducts NOx, HFNOx, HF, HClFires require specialized exhaust and alkaline scrubbers[3].

Personal Protective Equipment (PPE) Selection Matrix

Standard laboratory PPE is insufficient for strained, fluorinated amines. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the compound.

  • Respiratory Protection:

    • Protocol: Use a NIOSH-approved full-face respirator with ABEK (organic vapor, inorganic, acid gas, ammonia) cartridges if handling outside a validated fume hood or during a spill[3].

    • Causality: The 'K' (ammonia/amine) rating is critical for neutralizing the basic azetidine vapor, while the 'E' (acid gas) rating protects against potential HF/HCl off-gassing during degradation.

  • Hand Protection:

    • Protocol: Double-gloving is mandatory. Inner glove: Nitrile (4 mil) for tactile dexterity. Outer glove: Butyl rubber or heavy-duty Neoprene (15+ mil).

    • Causality: Standard nitrile provides insufficient breakthrough time for lipophilic amines. Butyl rubber offers superior resistance to basic organic solvents and fluorinated compounds.

  • Eye & Face Protection:

    • Protocol: Tight-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield.

    • Causality: The free base causes severe eye damage[1]. A face shield prevents the capillary action of splashed liquid into the ocular cavity.

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat (e.g., Nomex) and a chemical-resistant Tychem apron.

    • Causality: The free base is highly combustible (H225)[1]. Synthetic, non-FR materials can melt directly into the skin upon ignition.

Step-by-Step Operational Workflow

Trust in a protocol comes from its ability to validate itself. Follow this self-validating workflow for routine handling:

Step 1: Environmental Validation

  • Action: Conduct all work inside a Class II Type B2 (100% exhaust) chemical fume hood.

  • Validation: Before opening the reagent, perform a visual smoke tube test at the sash opening to confirm a face velocity between 80–120 fpm. Ensure no turbulent backdrafts are present.

Step 2: Static Dissipation (Critical for Free Base)

  • Action: Ground and bond all receiving containers and use only non-sparking tools[4].

  • Validation: Use a multimeter to perform a continuity check (< 10 ohms) between the reaction vessel and the ground source to eliminate the risk of static vapor ignition.

Step 3: Reagent Transfer

  • Action: Use positive displacement pipettes for the liquid free base or anti-static spatulas for the HCl salt[3]. Perform the transfer over a secondary containment tray lined with a highly absorbent, non-combustible pad.

Step 4: Decontamination & Neutralization

  • Action: Rinse all spatulas, glassware, and pipette tips with a dilute acidic solution (e.g., 5% citric acid or dilute HCl) to neutralize the basic azetidine before standard washing.

  • Validation: Test the wash effluent with pH paper. A pH of ~7 confirms the complete neutralization of the corrosive amine.

Accidental Release & Disposal Plans

G Start Pre-Operation Setup Verify Fume Hood & PPE Handling Chemical Handling (R)-2-(Fluoromethyl)azetidine Start->Handling Proceed Spill Spill Detected? Handling->Spill Monitor Emergency Emergency Protocol Evacuate & Contain Spill->Emergency Yes Disposal Standard Disposal Halogenated Waste Spill->Disposal No Emergency->Disposal Post-Cleanup

Operational workflow and emergency decision matrix for handling fluorinated azetidines.

Emergency Spill Response (Liquid Free Base)
  • Evacuate & Isolate: Immediately evacuate personnel, maximize local exhaust ventilation, and remove all sources of ignition[4].

  • PPE Upgrade: Responders must don a full-face ABEK respirator and heavy butyl gloves before re-entering the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust , as the mixture may become highly combustible[5].

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate) to the absorbed spill to neutralize the amine, drastically reducing its volatility and corrosivity.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container[4].

Disposal Plan
  • Classification: Label all waste strictly as "Halogenated Amine Waste."

  • Segregation: Never mix azetidine waste with strong oxidizing agents or strong acids in the waste carboy, as this will trigger a violent exothermic reaction[4].

  • Final Destruction: Final disposal must be executed via a licensed chemical waste facility utilizing an incinerator equipped with an afterburner and an alkaline scrubber to safely capture HF and HCl gases[3].

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Azetidine". [Link]

  • NextSDS. "2-(fluoromethyl)azetidine hydrochloride — Chemical Substance Information".[Link]

  • Capotchem. "MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride".[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride".[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.